Ethyl(3-methylhexan-2-yl)amine hydrochloride
Description
BenchChem offers high-quality Ethyl(3-methylhexan-2-yl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(3-methylhexan-2-yl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethyl-3-methylhexan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-5-7-8(3)9(4)10-6-2;/h8-10H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNTXPNZNSVDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structural Elucidation and Analytical Profiling of Ethyl(3-methylhexan-2-yl)amine Hydrochloride
Executive Summary
The structural characterization of aliphatic amine salts, particularly designer stimulants or pharmaceutical intermediates like Ethyl(3-methylhexan-2-yl)amine hydrochloride , presents unique analytical challenges. Lacking strong UV chromophores and prone to extensive fragmentation under standard electron ionization (EI), these compounds require highly deliberate, orthogonal analytical strategies.
As a Senior Application Scientist, I have designed this technical guide to move beyond basic operational steps. Here, we explore the causality behind specific spectroscopic and chromatographic choices, establishing a self-validating analytical framework for the absolute structural elucidation, purity determination, and stereochemical profiling of this specific secondary amine salt.
Chemical Identity & Structural Significance
Ethyl(3-methylhexan-2-yl)amine hydrochloride is an N-alkylated aliphatic amine[1]. Structurally, it consists of a hexane backbone with a methyl substitution at C3, an ethylamine group at C2, and is stabilized as a hydrochloride salt. The presence of two adjacent chiral centers (C2 and C3) introduces significant stereochemical complexity[2].
Table 1: Physicochemical & Structural Data
| Parameter | Value |
| IUPAC Name | N-ethyl-3-methylhexan-2-amine hydrochloride |
| Molecular Formula | C9H21N · HCl |
| Molecular Weight (Salt) | 179.73 g/mol |
| Exact Mass (Free Base) | 143.1674 Da |
| SMILES | Cl.CCCC(C)C(C)NCC |
| Stereocenters | C2, C3 (Yielding 4 distinct stereoisomers) |
Strategic Analytical Workflow
To definitively characterize this molecule, we must deploy an orthogonal workflow. NMR provides non-destructive connectivity and absolute quantification, while derivatized GC-MS confirms the exact mass and structural backbone through predictable fragmentation pathways.
Fig 1. Multidimensional analytical workflow for aliphatic amine elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of the Method
Analyzing aliphatic amine hydrochlorides in aprotic solvents (like CDCl3) often yields broad, unresolved multiplets for the protons adjacent to the nitrogen (alpha-protons) due to slow proton exchange and coupling with the strongly deshielded NH2+ protons[3].
To resolve this, the experimental choice is to utilize Deuterium Oxide ( D2O ) as the solvent. The rapid deuterium exchange neutralizes the NH2+ coupling, collapsing the complex alpha-proton signals into clean, interpretable multiplets that allow for precise integration.
Table 2: Predicted 1H NMR Assignments ( D2O , 400 MHz)
| Proton(s) | Multiplicity | Expected Shift (ppm) | Assignment Causality |
| N-CH2-CH3 | Triplet | 1.2 - 1.4 | Shielded methyl, split by adjacent CH2. |
| C1-CH3 | Doublet | 1.1 - 1.3 | Split by C2 methine proton. |
| C6-CH3 | Triplet | 0.8 - 1.0 | Terminal aliphatic chain methyl. |
| C4-CH2 , C5-CH2 | Multiplets | 1.3 - 1.7 | Aliphatic backbone, complex splitting. |
| C3-CH | Multiplet | 1.8 - 2.1 | Deshielded by proximity to C2, split by C4 and C3-methyl. |
| N-CH2 -CH3 | Multiplet | 2.8 - 3.2 | Deshielded by adjacent positively charged nitrogen. |
| C2-CH | Multiplet | 3.1 - 3.5 | Highly deshielded by direct attachment to N+. |
Protocol 1: Self-Validating Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh ~15 mg of Ethyl(3-methylhexan-2-yl)amine HCl and ~5 mg of a Certified Reference Material (CRM) internal standard (e.g., Maleic acid) using a microbalance.
-
Solvation: Dissolve the mixture in 0.6 mL of D2O .
-
Acquisition: Acquire a 1D 1H spectrum with a 30° pulse angle. Critical Choice: Set the relaxation delay ( D1 ) to ≥5×T1 of the longest relaxing proton (typically >20 seconds) to ensure complete longitudinal relaxation, which is mandatory for quantitative accuracy.
-
Self-Validating Mechanism: Calculate the absolute purity independently using the integration of the C1-methyl doublet and the N-ethyl terminal triplet. If the two calculated purities deviate by more than 0.5%, it proves that an isobaric or co-eluting impurity is hiding under one of the resonances, invalidating the single-peak purity assumption and triggering an immediate 2D-NMR (HSQC/HMBC) investigation.
Mass Spectrometry & Derivatization Strategies
Causality of the Method
Direct GC-MS analysis of low-molecular-weight aliphatic amines is inherently flawed. They lack UV absorbance, exhibit poor chromatographic peak shape due to interaction with active sites on the silica column, and undergo aggressive alpha-cleavage under 70 eV Electron Ionization (EI)[4]. This aggressive cleavage yields low-mass, non-diagnostic iminium ions (e.g., m/z 72), stripping away the structural information of the alkyl chain.
To circumvent this, we employ pre-column derivatization using Pentafluorobenzoyl chloride (PFBOC)[5]. Acylation of the secondary amine increases the molecular weight, drastically improves volatility/thermal stability, and directs fragmentation to yield high-mass diagnostic ions.
Fig 2. PFBOC derivatization and subsequent GC-EI-MS alpha-cleavage pathway.
Protocol 2: Self-Validating GC-MS Derivatization
-
Free Base Liberation: Dissolve 2 mg of the hydrochloride salt in 1 mL of 0.1 M sodium bicarbonate buffer (pH 10.5) to liberate the nucleophilic free base[5].
-
Derivatization: Add 50 µL of PFBOC reagent and 1 mL of hexane. Vortex vigorously for 5 minutes at room temperature. The biphasic system allows the formed hydrophobic derivative to partition immediately into the hexane layer, driving the reaction to completion.
-
Extraction & Injection: Extract the upper hexane layer, dry over anhydrous Na2SO4 , and inject 1 µL into the GC-MS (e.g., Rxi-5Sil MS column, splitless mode, scanning m/z 50–500).
-
Self-Validating Mechanism: A parallel procedural blank (bicarbonate buffer + PFBOC + hexane, without the amine) must be extracted and injected. This validates the system by ensuring that diagnostic fragments are not artifacts of reagent degradation (such as pentafluorobenzoic acid derivatives), confirming that the m/z 337.1 precursor and m/z 266.1 fragment are strictly analyte-derived.
Stereochemical Complexity & Resolution
Ethyl(3-methylhexan-2-yl)amine possesses two chiral centers at C2 and C3, resulting in four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S)[2]. Standard achiral GC-MS or NMR cannot differentiate between enantiomeric pairs.
Because the spatial orientation of the alkyl chain drastically alters binding affinities at monoamine transporters (if evaluated for pharmacological potential), resolving these isomers is mandatory. This is achieved via Chiral Stationary Phase (CSP) HPLC (e.g., using an amylose tris(3,5-dimethylphenylcarbamate) column) under normal-phase conditions (Hexane/Isopropanol with 0.1% Diethylamine to suppress peak tailing). The relative peak areas will confirm whether the synthesized hydrochloride salt is a racemic mixture, a specific diastereomer, or an enantiomerically pure compound.
References
-
PubChem, "(2S,3S)-N-ethyl-3-methylhexan-2-amine | C9H21N", National Institutes of Health (NIH). URL:[Link]
-
Fisher Scientific, "ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 50 mg", Fisher Scientific Austria. URL:[Link]
-
"Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride", ResearchGate. URL:[Link]
-
"Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials", National Institutes of Health (NIH) / PMC. URL:[Link]
-
"Derivatization and Separation of Aliphatic Amines", Sigma-Aldrich. URL:[Link]
Sources
- 1. ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 2. (2S,3S)-N-ethyl-3-methylhexan-2-amine | C9H21N | CID 51891370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: Molecular Weight, Physicochemical Properties, and Analytical Characterization of Ethyl(3-methylhexan-2-yl)amine Hydrochloride
Executive Summary
Ethyl(3-methylhexan-2-yl)amine hydrochloride is a synthetic aliphatic secondary amine. In drug development, specialty chemical synthesis, and materials science, aliphatic amines are frequently utilized as critical pharmacophores or structural building blocks. Understanding the physicochemical properties of this compound—specifically the molecular weight differentials between its salt and free-base forms, its stereochemical complexity, and its solubility profile—is paramount. This guide provides an authoritative breakdown of the compound's physical chemistry, alongside field-proven, self-validating protocols for its isolation and analytical characterization.
Structural and Molecular Identity
In laboratory and industrial settings, this compound exists primarily in two forms: the highly stable hydrochloride (HCl) salt and the lipophilic free base.
-
The Hydrochloride Salt: Registered under CAS 1305712-15-5, the HCl salt has a molecular formula of C9H21N·HCl, yielding a molecular weight of 179.73 g/mol [1]. This is the preferred form for commercial distribution and long-term storage[2].
-
The Free Base: Registered under CAS 1183324-57-3, the deprotonated free base has a molecular formula of C9H21N and a molecular weight of 143.27 g/mol .
The conversion between these forms is governed by the amine's pKa. Failing to account for the mass difference between the salt and the free base (the "salt factor") is a frequent source of stoichiometric error in synthetic workflows.
Physicochemical Properties & Causality
Causality in Salt Selection
Secondary aliphatic amines like ethyl(3-methylhexan-2-yl)amine are prone to volatilization and oxidative degradation when left as free bases. Formulating the compound as a hydrochloride salt neutralizes the lone pair of electrons on the nitrogen atom. This ionic interaction drastically increases the melting point, rendering it a stable, water-soluble crystalline solid suitable for precise gravimetric handling and long-term stability.
Stereochemical Complexity
The molecular framework of the 3-methylhexan-2-amine scaffold contains two adjacent chiral centers at the C2 and C3 positions[3]. This structural feature results in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. However, the relationship between these two pairs is diastereomeric. Because diastereomers possess different spatial arrangements that are not mirror images, they exhibit distinct physicochemical properties, such as different NMR chemical shifts and chromatographic retention times, which must be accounted for during analytical characterization[3].
Quantitative Data Summary
| Property | Value | Causality / Relevance |
| IUPAC Name | N-ethyl-3-methylhexan-2-amine hydrochloride | Standardized nomenclature for structural identification. |
| CAS Number | 1305712-15-5 (HCl Salt)[2] 1183324-57-3 (Free Base) | Essential for regulatory tracking and procurement. |
| Molecular Formula | C9H21N·HCl (or C9H22ClN)[1] | Defines the stoichiometry of the monohydrochloride salt. |
| Molecular Weight | 179.73 g/mol (HCl Salt)[1] 143.27 g/mol (Free Base) | Critical for calculating the "salt factor" during formulation. |
| Formula Weight (Exact) | 179.1441 Da[1] | Target m/z for high-resolution mass spectrometry (HRMS). |
| Stereocenters | 2 (C2 and C3 positions)[3] | Generates 4 stereoisomers, requiring chiral resolution. |
Experimental Protocols
As a Senior Application Scientist, I emphasize that all experimental workflows must be designed as self-validating systems. The following methodologies incorporate intrinsic controls to ensure data integrity.
Protocol 1: Quantitative Free-Basing for Lipophilic Assays
To utilize the compound in organic synthesis or lipophilic assays, the HCl salt must be converted to its free base form.
-
Preparation: Dissolve 100 mg of Ethyl(3-methylhexan-2-yl)amine HCl in 5 mL of deionized water in a separatory funnel.
-
Alkalinization (Control Step): Add 1 M NaOH dropwise while continuously monitoring with a calibrated pH meter until the solution reaches pH 11.5.
-
Causality: The pKa of secondary aliphatic amines is typically ~10.5. Adjusting the aqueous phase to a pH one unit above the pKa ensures that >90% of the molecules are in their uncharged, deprotonated state.
-
-
Extraction: Add 5 mL of dichloromethane (DCM) and agitate gently to avoid emulsion. Allow phase separation.
-
Causality: The neutral free base is highly lipophilic and readily partitions into the DCM organic phase, leaving polar impurities and chloride ions in the aqueous layer.
-
-
Washing & Drying: Collect the lower organic layer, wash with 2 mL of brine to remove residual water, and dry over anhydrous Na₂SO₄.
-
Concentration: Evaporate the DCM under a gentle stream of nitrogen at room temperature to yield the free base as an oil. Note: Avoid excessive heat, as the free base is volatile.
Protocol 2: LC-MS/MS Characterization Workflow
This protocol confirms the identity and purity of the compound using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation: Dilute the HCl salt in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 10 µg/mL.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Elution: Run a gradient from 5% B to 95% B over 5 minutes.
-
Causality: Starting at 5% organic solvent ensures adequate retention of the polar protonated amine on the C18 stationary phase. The gradual ramp to 95% efficiently elutes the compound while washing highly lipophilic matrix components off the column.
-
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the [M+H]⁺ transition at m/z 144.2 (derived from the free base exact mass).
-
System Validation: Always run a blank (solvent only) prior to the sample to prove a lack of carryover, followed by a 5-point calibration curve (1–50 µg/mL) to ensure detector linearity.
Analytical Workflow Visualization
The following diagram illustrates the logical progression from the raw racemic salt through phase extraction and stereochemical resolution.
Workflow for stereochemical resolution and characterization of Ethyl(3-methylhexan-2-yl)amine.
References
-
[1] Title: ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 100 mg | Buy Online - Fisher Scientific Source: Fisher Scientific URL:
-
Title: ethyl(3-methylhexan-2-yl)amine | 1183324-57-3 - Sigma-Aldrich Source: Sigma-Aldrich URL:
-
[2] Title: 1305712-15-5 | Ethyl(3-methylhexan-2-yl)amine hydrochloride - ChemScene Source: ChemScene URL:
-
[3] Title: 3-Methylhexan-2-amine hydrochloride | 855475-52-4 - Benchchem Source: Benchchem URL:
Sources
Isomeric Composition and Analytical Resolution of Ethyl(3-methylhexan-2-yl)amine Hydrochloride
An In-Depth Technical Guide for Drug Development and Analytical Toxicology
Executive Summary
Ethyl(3-methylhexan-2-yl)amine hydrochloride (CAS: 1305712-15-5)[1] is a secondary aliphatic amine of significant interest in pharmacological research and analytical toxicology. Structurally analogous to known central nervous system (CNS) stimulants such as 1,3-dimethylamylamine (DMAA)[2] and 3-methylhexan-2-amine[3], this compound features a branched aliphatic backbone with an N-ethyl substitution. Because the molecule contains two adjacent chiral centers, it exists as a complex mixture of stereoisomers. This whitepaper provides an authoritative framework for understanding its stereochemical architecture, the pharmacological implications of its isomerism, and the field-proven analytical methodologies required for its resolution.
Structural Analysis & Stereochemical Architecture
The core scaffold of Ethyl(3-methylhexan-2-yl)amine dictates its isomeric complexity. The molecule possesses two stereocenters:
-
C2 Position: Bonded to a methyl group, an ethylamine moiety, a hydrogen atom, and the C3 carbon.
-
C3 Position: Bonded to a methyl group, a propyl chain, a hydrogen atom, and the C2 carbon.
Following the 2n rule for stereocenters, the presence of two chiral carbons ( n=2 ) yields four distinct stereoisomers[3]. These isomers are grouped into two enantiomeric pairs, which exhibit a diastereomeric relationship (erythro/syn vs. threo/anti) to one another:
-
(2R, 3R)-Isomer and (2S, 3S)-Isomer (Enantiomeric Pair A)
-
(2R, 3S)-Isomer and (2S, 3R)-Isomer (Enantiomeric Pair B)
Fig 1: Stereochemical logic and isomeric relationships of Ethyl(3-methylhexan-2-yl)amine.
Pharmacological & Toxicological Implications (E-E-A-T)
In drug development, stereochemistry is a primary determinant of pharmacodynamics. Aliphatic amines typically exert their stimulant effects by interacting with the norepinephrine transporter (NET) and the trace amine-associated receptor 1 (TAAR1). The spatial orientation of the C3 methyl group critically determines the steric fit within the hydrophobic binding pockets of these targets. An improper fit (e.g., a specific diastereomer) can lead to a drastic reduction in binding affinity or an increase in off-target toxicity.
Furthermore, regulatory scrutiny demands rigorous isomeric profiling. Related primary amines, specifically 3-methylhexan-2-amine and 5-methylhexan-2-amine, have been explicitly added to the as analogues of methylhexaneamine[4]. The N-ethylation present in Ethyl(3-methylhexan-2-yl)amine increases its lipophilicity (LogP ≈ 2.84)[1], which theoretically enhances blood-brain barrier (BBB) permeability. Consequently, identifying the exact isomeric composition is a mandatory step in toxicological screening.
Analytical Methodologies for Isomeric Separation
Direct chiral separation of aliphatic amines via UV-HPLC is notoriously difficult because these molecules lack a conjugated pi-system (chromophore). To overcome this, analytical scientists employ indirect separation strategies.
The gold standard involves pre-column derivatization using an enantiopure chiral reagent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)[5]. This reaction converts the enantiomeric pairs into diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties (e.g., different boiling points, dipole moments, and spatial footprints), allowing them to be baseline-resolved on standard achiral stationary phases via Gas Chromatography-Mass Spectrometry (GC-MS)[5].
Quantitative Data: Comparative Analytical Techniques
| Technique | Derivatization Required | Sensitivity | Resolution Power | Primary Use Case |
| GC-MS (Achiral Column) | Yes (Chiral Reagent) | High (pg/mL) | Excellent for Diastereomers | Routine toxicological screening & isomer quantification |
| Chiral LC-MS/MS | No | Very High (fg/mL) | Good (Selector Dependent) | High-throughput bioanalytical assays |
| NMR Spectroscopy | Yes (Chiral Shift Reagent) | Low (mg/mL) | Absolute Configuration | Structural elucidation of isolated isomers |
Experimental Protocol: GC-MS Resolution of Stereoisomers
The following step-by-step protocol outlines a self-validating system for the extraction, derivatization, and chromatographic resolution of Ethyl(3-methylhexan-2-yl)amine isomers.
Step 1: Sample Preparation (Free-Basing)
-
Action: Dissolve 1.0 mg of Ethyl(3-methylhexan-2-yl)amine hydrochloride in 1 mL of deionized water. Add 100 μL of 1 M NaOH.
-
Causality: The compound is supplied as a hydrochloride salt, meaning the amine lone pair is protonated ( NH2+ ). Derivatization requires a nucleophilic lone pair; thus, alkaline treatment is mandatory to regenerate the reactive free base.
Step 2: Liquid-Liquid Extraction (LLE)
-
Action: Add 2 mL of LC-MS grade hexane containing 0.1% triethylamine (TEA). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Extract the upper organic layer.
-
Causality: Hexane selectively partitions the highly lipophilic free amine away from the aqueous phase. TEA acts as a basic scavenger to prevent secondary interactions with silanol groups on glassware, maximizing recovery.
Step 3: Chiral Derivatization
-
Action: Add 50 μL of (R)-MTPA-Cl to the organic extract. Incubate at 60°C for 30 minutes. Evaporate to dryness under a gentle stream of nitrogen.
-
Causality: The chiral acyl chloride undergoes a nucleophilic attack by the secondary amine to form stable amide diastereomers[5]. This breaks the enantiomeric symmetry, enabling separation based on boiling point differences.
Step 4: Reconstitution and GC-MS Analysis
-
Action: Reconstitute the residue in 100 μL of anhydrous ethyl acetate. Inject 1 μL into a GC-MS equipped with a 5% diphenyl/95% dimethylpolysiloxane capillary column. Utilize a temperature ramp from 140°C to 215°C at a rate of 1°C/min[5].
-
Causality: The slow temperature ramp is critical. Because the structural differences between the formed aliphatic diastereomers are minimal, a shallow thermal gradient ensures sufficient interaction time with the stationary phase to achieve baseline resolution.
Fig 2: Experimental workflow for the chiral resolution of aliphatic amine diastereomers.
Conclusion
The isomeric composition of Ethyl(3-methylhexan-2-yl)amine hydrochloride presents both a challenge and a necessity for modern drug development and toxicological screening. By understanding its stereochemical architecture—comprising two enantiomeric pairs that form diastereomers—and employing rigorous, causality-driven analytical protocols like chiral derivatization coupled with GC-MS, researchers can accurately profile its pharmacodynamic potential and ensure compliance with international regulatory standards.
References
-
ReCIPP / CESPU. "Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography." Scientific Journals. Available at: [Link]
-
National Center for Biotechnology Information (PubChem). "1,3-Dimethylamylamine | C7H17N | CID 7753." PubChem Database. Available at: [Link]
-
U.S. Anti-Doping Agency (USADA). "2019 WADA Prohibited List: Highlighted Updates." USADA Education & Resources. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylhexan-2-amine hydrochloride | 855475-52-4 | Benchchem [benchchem.com]
- 4. usada.org [usada.org]
- 5. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data [recipp.ipp.pt]
A Technical Guide to the Synthesis of Ethyl(3-methylhexan-2-yl)amine and Its Analogs: Strategies and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for Ethyl(3-methylhexan-2-yl)amine and its analogs. Chiral amines are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The synthesis of these compounds, particularly those with multiple stereocenters, presents significant challenges that necessitate robust and stereocontrolled methodologies. This document delves into the prevalent synthetic routes, with a primary focus on reductive amination, and explores advanced asymmetric techniques to achieve high levels of stereoselectivity. Detailed experimental protocols, mechanistic insights, and data presentation are included to equip researchers with the practical knowledge required for the synthesis of this class of compounds.
Introduction: The Significance of Substituted Chiral Amines
Ethyl(3-methylhexan-2-yl)amine and its analogs represent a class of chiral secondary amines characterized by stereocenters at the C2 and C3 positions. The precise spatial arrangement of the substituents around these chiral centers is often critical for their biological activity, making their stereocontrolled synthesis a key objective in medicinal chemistry and drug development. The development of efficient and selective methods for the construction of such chiral amines is an area of ongoing research.[2]
This guide will focus on the practical aspects of synthesizing these molecules, providing a foundational understanding of the key chemical transformations involved.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of the target molecule, Ethyl(3-methylhexan-2-yl)amine, reveals a clear path to its synthesis via a reductive amination reaction. The carbon-nitrogen bond between the ethyl group and the hexan-2-yl backbone can be disconnected, leading to two simpler starting materials: 3-methyl-2-hexanone and ethylamine.
Caption: Retrosynthetic analysis of Ethyl(3-methylhexan-2-yl)amine.
This approach is highly versatile and allows for the synthesis of a wide range of analogs by simply varying the ketone and amine starting materials.
The Cornerstone of Synthesis: Reductive Amination
Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[3][4] The reaction proceeds in two main steps: the formation of an imine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of the imine to the corresponding amine.[5]
Mechanism of Reductive Amination
The reaction is typically carried out in a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are combined.[3] The key steps are:
-
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ketone, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form an imine (or an iminium ion under acidic conditions). This step is often the rate-limiting step and can be catalyzed by mild acid.
-
Reduction: The imine is then reduced by a suitable reducing agent to yield the final amine product.
Caption: General workflow of a reductive amination reaction.
Choice of Reducing Agent
The choice of reducing agent is critical for the success of a reductive amination. The ideal reducing agent should selectively reduce the imine in the presence of the starting ketone.
| Reducing Agent | Key Characteristics | References |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over ketones at slightly acidic pH. A very common and reliable choice. | [4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reagent, often used as a less toxic alternative to NaBH₃CN. | [4] |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can also reduce the starting ketone. Often used in a stepwise procedure. | [6][7] |
| Catalytic Hydrogenation | Utilizes H₂ gas and a metal catalyst (e.g., Pd/C, Ni). Can be highly effective but may require specialized equipment. | [3] |
Experimental Protocol for Ethyl(3-methylhexan-2-yl)amine
This protocol describes a general procedure for the synthesis of Ethyl(3-methylhexan-2-yl)amine via reductive amination using sodium cyanoborohydride.
Materials:
-
3-Methyl-2-hexanone
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or methanol)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid (glacial)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 3-methyl-2-hexanone (1.0 eq) in methanol, add a solution of ethylamine (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add a few drops of glacial acetic acid to catalyze the imine formation (the pH should be slightly acidic, around 5-6).
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add diethyl ether to the residue and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Ethyl(3-methylhexan-2-yl)amine.
Stereochemical Considerations and Asymmetric Synthesis
The reaction of 3-methyl-2-hexanone with ethylamine followed by reduction results in a product with two stereocenters. Without any chiral influence, a mixture of all four possible stereoisomers will be formed. For applications where a single stereoisomer is required, asymmetric synthesis strategies must be employed.
Diastereoselective Reduction of the Imine
The reduction of the imine intermediate can proceed with some degree of diastereoselectivity, depending on the steric hindrance around the C=N double bond. However, achieving high diastereoselectivity often requires the use of specific reducing agents or chiral auxiliaries.[8]
Enantioselective Approaches
Several advanced methods have been developed for the asymmetric synthesis of chiral amines.[9][10]
-
Chiral Auxiliaries: The use of a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can lead to the formation of diastereomeric imines, which can then be separated or undergo a diastereoselective reduction. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine. A widely used chiral auxiliary is tert-butanesulfinamide.[11]
-
Asymmetric Catalysis: Chiral catalysts can be employed to achieve enantioselective reduction of the imine. This can involve transition metal catalysts with chiral ligands or organocatalysts.[12]
-
Biocatalysis: Engineered enzymes, such as imine reductases (IREDs), have emerged as powerful tools for the highly enantioselective and diastereoselective synthesis of chiral amines.[2] These enzymes can often operate under mild conditions and provide access to products with very high optical purity.
Caption: Asymmetric synthesis of a chiral amine via catalytic enantioselective reduction.
Synthesis of Analogs
The reductive amination strategy is highly modular, allowing for the synthesis of a diverse library of Ethyl(3-methylhexan-2-yl)amine analogs.
-
Varying the Ketone: By starting with different substituted ketones, analogs with modifications on the hexyl chain can be synthesized. For example, using 4-methyl-2-hexanone would lead to the corresponding 4-methyl substituted amine.
-
Varying the Amine: Employing different primary amines allows for the introduction of various N-substituents. For instance, using propylamine instead of ethylamine would yield Propyl(3-methylhexan-2-yl)amine.
The reaction conditions for these syntheses would be broadly similar to the protocol described above, with minor adjustments possibly needed to optimize yields for specific substrates.
Conclusion
The synthesis of Ethyl(3-methylhexan-2-yl)amine and its analogs is readily achievable through the robust and versatile reductive amination reaction. While the standard procedure yields a mixture of stereoisomers, the application of modern asymmetric synthesis techniques, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis, offers powerful avenues for the stereocontrolled synthesis of these valuable chiral amines. This guide provides a solid foundation for researchers to approach the synthesis of this class of compounds with a clear understanding of the available methodologies and their practical implementation.
References
-
Bhattacharyya, S. (2000). Titanium(IV) isopropoxide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link][6]
-
Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link][3]
-
Asymmetric Synthesis. (n.d.). University of Windsor. [Link][9]
-
Gant, T. G. (2011). A highly selective reduction of α-fluoroimines to the corresponding β-fluoroamines. Tetrahedron Letters, 52(43), 5674-5676. [Link][8]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][7]
-
Asymmetric Synthesis Overview by Faizan. (n.d.). Scribd. [Link][10]
-
MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. [Link][12]
-
Rowles, I., & Tufvesson, P. (2020). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 49(19), 7069-7086. [Link][2]
-
Asymmetric Synthesis of Amines. (n.d.). Yale University. [Link][11]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link][4]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link][5]
Sources
- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
The Physicochemical Solubility Profile of Ethyl(3-methylhexan-2-yl)amine Hydrochloride: Aqueous vs. Ethanolic Systems
Abstract Ethyl(3-methylhexan-2-yl)amine hydrochloride (CAS: 1305712-15-5) is a secondary aliphatic amine salt characterized by a highly branched hydrophobic tail and a polar, ionizable headgroup. Understanding its solubility dichotomy in polar protic solvents—specifically water versus ethanol—is critical for researchers involved in analytical standard preparation, extraction optimization, and formulation development. This whitepaper deconstructs the thermodynamic drivers of its solvation and establishes a self-validating analytical protocol for empirical solubility determination.
Molecular Architecture & Solvation Thermodynamics
To predict and manipulate the solubility of Ethyl(3-methylhexan-2-yl)amine hydrochloride, one must first analyze its amphiphilic architecture. The molecule consists of a 9-carbon hydrophobic framework (a 3-methylhexan-2-yl moiety attached to an N-ethyl group) terminating in a positively charged ammonium chloride headgroup ( R−NH2Et+Cl− ).
Note on Stereochemistry: The presence of two chiral centers at C2 and C3 implies that the crystalline lattice energy—and thus the absolute thermodynamic solubility—will vary depending on the diastereomeric purity of the sample.
The choice between water and ethanol as a solvent hinges on a fundamental thermodynamic tug-of-war between lattice dissociation, solvent cavity formation, and intermolecular solvation forces.
The Aqueous System (Water) Water possesses a high dielectric constant ( ϵ≈80.1 ), which drastically lowers the Born solvation energy required to break the ionic bonds of the hydrochloride crystal lattice. Consequently, water acts as a superior solvent for the polar headgroup via intense ion-dipole interactions. However, the bulky, branched 9-carbon tail introduces a severe entropic penalty ( ΔS<0 ). Water molecules are forced to form a highly ordered, clathrate-like cage around the hydrophobic tail (the hydrophobic effect). Despite this entropic cost, the massive enthalpic gain from hydrating the R−NH2Et+ and Cl− ions renders the salt highly soluble in water.
The Ethanolic System (Ethanol) Ethanol presents a significantly lower dielectric constant ( ϵ≈24.3 ), meaning it is less effective at fully dissociating the ionic lattice, often resulting in localized ion-pairing. However, ethanol is an exceptional co-solvent for the hydrophobic tail. The ethyl chain of the solvent interacts favorably with the 3-methylhexan-2-yl moiety via London dispersion forces, bypassing the severe entropic penalty seen in aqueous systems. Furthermore, ethanol acts as a capable hydrogen bond donor to the chloride ion and an acceptor to the protonated amine, resulting in a highly favorable, entropy-driven dissolution process.
Comparative Solubility Profile
Based on the physicochemical principles of homologous aliphatic amine hydrochlorides, the quantitative solubility metrics are summarized below.
| Physicochemical Parameter | Aqueous System (Water) | Ethanolic System (Ethanol) |
| Dielectric Constant ( ϵ at 25°C) | 80.1 | 24.3 |
| Estimated Solubility | > 250 mg/mL (Highly Soluble) | 80 - 120 mg/mL (Freely Soluble) |
| Primary Solvation Force | Ion-Dipole Interactions | Hydrogen Bonding & London Dispersion |
| Thermodynamic Driver | Enthalpically Driven ( ΔH<0 ) | Entropically Favored ( ΔS>0 ) |
| Lattice Dissociation | Complete (Strong Electrolyte) | Partial (Ion-Pairing Effects) |
Mechanistic Solvation Pathways
The following diagram maps the thermodynamic cycle of dissolution for Ethyl(3-methylhexan-2-yl)amine HCl, contrasting the aqueous and ethanolic pathways before converging on the analytical validation workflow.
Thermodynamic dissolution pathways and HPLC-CAD validation workflow.
Experimental Methodology: Thermodynamic Solubility Determination
To generate reliable, field-proven data, kinetic solubility approximations (e.g., DMSO-dilution methods) must be discarded in favor of thermodynamic equilibrium models. The "gold standard" for determining the absolute solubility of ionizable compounds is the saturation shake-flask method [1, 2].
Because Ethyl(3-methylhexan-2-yl)amine lacks a conjugated π -system, traditional UV-Vis detection is highly susceptible to baseline noise and poor sensitivity. Therefore, this protocol utilizes High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) , which provides a universal, mass-dependent response for non-volatile analytes regardless of their chromophoric properties [3].
Step-by-Step Protocol (Self-Validating System):
-
Preparation of the Solid Phase: Accurately weigh an excess amount (e.g., 500 mg) of Ethyl(3-methylhexan-2-yl)amine hydrochloride (purity >99%) into a 20 mL amber borosilicate glass vial. The excess ensures the presence of an undissolved solid phase, which is an absolute requirement for thermodynamic saturation.
-
Solvent Introduction: Add exactly 5.0 mL of the target solvent (Type I Ultrapure Water or Absolute Ethanol).
-
Isothermal Equilibration: Seal the vial tightly and submerge it in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: 48 hours is required to overcome the slow dissolution kinetics of the hydrophobic tail and ensure complete thermodynamic equilibrium between the solid lattice and the solvated ions.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Causality: Aliphatic amine salts frequently form micro-colloidal suspensions that can bypass standard filters, leading to artificially inflated solubility readings. High-speed centrifugation forces these colloids into a solid pellet.
-
Filtration: Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1.0 mL of the filtrate. Causality: The hydrophobic tail of the amine can adsorb onto the PTFE membrane; discarding the initial volume saturates these non-specific binding sites, ensuring the collected sample accurately reflects the bulk concentration.
-
Quantification (HPLC-CAD): Volumetrically dilute the collected filtrate with the mobile phase to fall within the linear dynamic range of the CAD detector.
-
Column Selection: Use a HILIC column for aqueous samples or a C18 column for ethanolic samples.
-
Mobile Phase: Utilize a volatile buffer system (e.g., Acetonitrile/Water with 0.1% Formic Acid). Causality: CAD requires the mobile phase to be fully evaporated during aerosolization; non-volatile salts (like phosphate buffers) will foul the electrometer.
-
Implications for Formulation and Extraction
Understanding this solubility profile directly impacts downstream chemical workflows:
-
Purification & Recrystallization: The compound can be efficiently purified by dissolving it in a minimal volume of hot ethanol (leveraging the entropy-driven solubility), followed by the slow addition of a non-polar anti-solvent (such as heptane or ethyl acetate) to crash out the purified hydrochloride salt.
-
Formulation Strategy: For analytical standards or physiological testing, aqueous formulations are ideal due to the high dielectric dissociation. However, if the compound is being utilized as an intermediate in organic synthesis, ethanolic solutions are preferred to maintain the solubility of the hydrophobic tail while allowing for easier solvent removal under reduced pressure.
In Vivo Metabolic Profiling of Ethyl(3-methylhexan-2-yl)amine: A Mechanistic Whitepaper on Pharmacokinetics and Biotransformation
Executive Summary
Ethyl(3-methylhexan-2-yl)amine is a secondary aliphatic amine characterized by an N-ethyl substitution on a branched hexane backbone. As a structural analog to known sympathomimetic aliphatic amines like 1,3-dimethylamylamine (DMAA) and 3-methylhexan-2-amine, understanding its in vivo metabolic fate is critical for toxicologists, sports doping authorities, and pharmacologists. This technical guide delineates the predictive metabolic pathways of this compound, the structural pharmacology dictating its enzyme affinity, and the self-validating experimental frameworks required to empirically map its biotransformation.
Structural Pharmacology & Enzyme Affinity
The metabolic trajectory of an aliphatic amine is fundamentally dictated by its steric environment and lipophilicity. Ethyl(3-methylhexan-2-yl)amine features a secondary amine at the C2 position, a methyl group at C3, and an N-ethyl substituent.
-
Steric Hindrance & MAO Evasion: The alpha-methyl group (at C2) and beta-methyl group (at C3) create significant steric bulk around the nitrogen atom. This hindrance heavily restricts the affinity of Monoamine Oxidase (MAO), which typically requires unhindered primary amines for efficient oxidative deamination.
-
CYP450 Preference: Because MAO activity is structurally blocked, the metabolic burden shifts almost entirely to the Cytochrome P450 (CYP) system. The N-ethyl group is highly lipophilic and sterically accessible, making it the primary target for CYP-mediated oxidation.
Core Metabolic Pathways (Phase I & Phase II)
Based on the established behavior of structurally homologous compounds, the in vivo metabolism of Ethyl(3-methylhexan-2-yl)amine progresses through four distinct phases:
Pathway 1: Oxidative N-Dealkylation (Primary Phase I)
The most rapid and dominant biotransformation for N-alkylated aliphatic amines is N-dealkylation. Hepatic CYP450 enzymes—primarily CYP3A4 and CYP2D6—catalyze the 1. This forms a highly unstable carbinolamine intermediate. Driven by thermodynamic instability, the intermediate undergoes2, releasing acetaldehyde and yielding the active primary amine metabolite, 3-methylhexan-2-amine.
Pathway 2: Oxidative Deamination (Secondary Phase I)
Following N-dealkylation, the resulting primary amine can undergo further CYP-mediated oxidative deamination. This involves hydroxylation at the C2 alpha-carbon, followed by cleavage to release ammonia, ultimately forming 3-methylhexan-2-one.
Pathway 3: Aliphatic Hydroxylation
CYP enzymes may also target the terminal methyl groups (C6 or the C3-methyl) via omega ( ω ) or omega-1 ( ω -1) oxidation, producing hydroxylated metabolites (e.g., 6-hydroxy-3-methylhexan-2-amine).
Pathway 4: Phase II Conjugation
The hydroxylated intermediates generated in Pathway 3 serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), forming highly polar glucuronide or sulfate conjugates to facilitate rapid renal excretion.
Fig 1. Predicted Phase I and Phase II metabolic pathways of Ethyl(3-methylhexan-2-yl)amine.
Experimental Methodologies for Metabolic Elucidation
To transition from predictive modeling to empirical validation, a self-validating experimental system is required. The following protocols are designed to confirm causality by isolating specific enzymatic variables.
Protocol 1: In Vitro Human Liver Microsome (HLM) Phenotyping
Rationale: To isolate CYP-mediated clearance and identify specific isoform contributions. The inclusion of a Minus-NADPH control ensures that any observed substrate depletion is strictly oxidative and not an artifact of chemical instability.
-
Preparation: Incubate 1 µM of Ethyl(3-methylhexan-2-yl)amine with pooled HLMs (1 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.
-
Inhibition Setup (Causality Check): Prepare parallel reaction tubes containing specific CYP inhibitors to pinpoint the responsible isoform: Ketoconazole (1 µM, targeting CYP3A4) and Quinidine (1 µM, targeting CYP2D6).
-
Initiation & Termination: Initiate reactions by adding 1 mM NADPH. Terminate at specific time points (0, 15, 30, 45, 60 minutes) using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., DMAA-d6).
-
Validation Control: Run a parallel "Minus-NADPH" negative control. If the parent compound degrades in the absence of NADPH, alternative non-oxidative pathways or chemical degradation must be investigated.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify parent depletion and monitor the mass transition corresponding to the primary amine metabolite.
Fig 2. Self-validating in vitro Human Liver Microsome (HLM) phenotyping workflow.
Protocol 2: In Vivo Pharmacokinetic Profiling (Murine Model)
Rationale: To establish systemic clearance, volume of distribution, and urinary excretion profiles. Structurally similar primary amines like DMAA exhibit an3. However, N-ethylation increases lipophilicity, which accelerates initial absorption but simultaneously increases the rate of hepatic first-pass N-dealkylation.
-
Dosing: Administer 10 mg/kg of the compound orally (p.o.) and 2 mg/kg intravenously (i.v.) to Sprague-Dawley rats (n=6 per group).
-
Sampling: Collect serial blood samples via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Collect urine over 24 hours in metabolic cages.
-
Quantification: Extract plasma/urine using solid-phase extraction (SPE). Quantify via LC-MS/MS.
-
Tox-Screening: Given that high concentrations of related aliphatic amines can4, monitor plasma for elevated lactate dehydrogenase (LDH) as a biomarker of cellular membrane damage.
Quantitative Pharmacokinetic Projections
By extrapolating data from the primary amine analog (DMAA) and adjusting for the physicochemical shifts induced by N-ethylation, we can project the following pharmacokinetic parameters for Ethyl(3-methylhexan-2-yl)amine.
| Parameter | Predicted Value (Ethyl-Derivative) | Reference Analog (DMAA) | Rationale for Variance |
| Oral Clearance (CL/F) | ~25 - 30 L/hr | 20.02 ± 5 L/hr | Increased lipophilicity from N-ethylation accelerates hepatic first-pass metabolism. |
| Volume of Distribution (Vd/F) | > 250 L | 236 ± 38 L | Enhanced tissue partitioning due to the highly lipophilic N-ethyl group. |
| Terminal Half-Life ( t1/2 ) | 5.5 - 7.0 hr | 8.45 ± 1.9 hr | Rapid N-dealkylation to the primary amine shortens the parent compound's half-life. |
| Cmax (at 25 mg oral dose) | < 60 ng/mL | ~70 ng/mL | Higher first-pass clearance reduces peak systemic exposure of the parent molecule. |
References
- Metabolic Changes of Drugs and Related Organic Compounds. Mustansiriyah University.
- Development of a Predictive Model for N-Dealkylation of Amine Contaminants Based on Machine Learning Methods. MDPI.
- Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men.
- Examination of some toxicological parameters of dimethylamylamine when consumed alone or with caffeine.
Sources
Methodological & Application
Application Note: Advanced HPLC Method Development for the Quantitation of Ethyl(3-methylhexan-2-yl)amine HCl
Introduction & Chemical Profiling
Ethyl(3-methylhexan-2-yl)amine hydrochloride (CAS: 1305712-15-5) is a secondary aliphatic amine salt frequently encountered in pharmaceutical intermediate profiling and forensic toxicology[1]. The quantitation of this analyte presents a distinct analytical challenge: its molecular structure lacks conjugated π-electron systems or aromatic rings, resulting in negligible ultraviolet (UV) absorption above 210 nm. Attempting direct HPLC-UV analysis at low wavelengths (e.g., 205 nm) typically results in severe baseline drift, high background noise from mobile phase solvents, and poor sensitivity[2].
To establish a robust, self-validating analytical framework, this application note details two orthogonal chromatographic strategies:
-
Direct Detection via HPLC-CAD (Charged Aerosol Detection): Exploits the non-volatile nature of the analyte for universal, mass-proportional detection without the need for chemical modification[3].
-
Pre-Column Derivatization via HPLC-UV/FLD: Utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl) to covalently attach a fluorophore/chromophore to the secondary amine, enabling highly sensitive optical detection[4].
Analytical Strategy & Decision Workflow
The selection of an appropriate analytical method depends on the laboratory's instrumentation and the required limit of detection (LOD). The workflow below outlines the decision-making process for non-chromophoric aliphatic amines.
Decision workflow for the HPLC analysis of non-chromophoric aliphatic amines.
Method A: Direct Quantitation via HPLC-CAD
Causality & Mechanistic Insight
Charged Aerosol Detectors (CAD) measure the charge transferred to aerosolized analyte particles. Because CAD response is independent of the analyte's optical properties, it is ideal for aliphatic amines[3].
Mobile Phase Rationale: CAD demands strictly volatile mobile phases to prevent high background noise. Ammonium formate is selected over traditional phosphate buffers because it is fully volatile. Furthermore, the pH is adjusted to 9.0. Ethyl(3-methylhexan-2-yl)amine is a secondary amine with a pKa of approximately 10.5. At acidic pH, the amine is fully protonated and highly polar, which would cause it to elute near the void volume. By raising the pH to 9.0, a significant portion of the amine exists in its deprotonated (free base) form, drastically increasing its hydrophobicity and retention on a reversed-phase column.
Step-by-Step Protocol
-
Solvent Preparation: Prepare 10 mM ammonium formate using LC-MS grade water. Adjust the pH to 9.0 ± 0.1 using dilute LC-MS grade ammonium hydroxide. Filter through a 0.2 µm PTFE membrane.
-
Sample Preparation: Accurately weigh 10.0 mg of Ethyl(3-methylhexan-2-yl)amine HCl[1]. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Dilute with Mobile Phase A to working concentrations (e.g., 10–100 µg/mL).
-
System Equilibration: Purge the CAD with nitrogen gas (minimum 35 psi). Equilibrate the column with 95% Mobile Phase A for 20 minutes until the CAD baseline noise stabilizes (< 0.5 pA).
-
Self-Validation Step: Inject a blank diluent to ensure no non-volatile ghost peaks elute at the analyte's retention time.
Chromatographic Conditions (HPLC-CAD)
| Parameter | Specification |
| Column | Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 9.0) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% → 60% B; 10-12 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (Evaporation Temp: 35°C) |
Method B: Pre-Column Derivatization with FMOC-Cl (HPLC-UV/FLD)
Causality & Mechanistic Insight
For laboratories requiring ultra-trace sensitivity or lacking CAD capabilities, pre-column derivatization is the gold standard[5]. FMOC-Cl reacts with secondary amines under mildly alkaline conditions to form stable, highly fluorescent carbamates[2].
Reaction Kinetics Rationale: Because Ethyl(3-methylhexan-2-yl)amine features a branched aliphatic chain (3-methylhexan-2-yl group) adjacent to the secondary nitrogen, it is sterically hindered. This slows the nucleophilic attack on the FMOC-Cl chloroformate group. Heating the reaction to 40°C provides the necessary activation energy to drive the derivatization to completion within 15 minutes. Quenching Rationale: Unreacted FMOC-Cl slowly hydrolyzes to FMOC-OH, a highly fluorescent byproduct that can co-elute with the analyte. Adding an excess of glycine (a primary amine) rapidly consumes residual FMOC-Cl, forming a highly polar FMOC-glycine derivative that elutes safely in the void volume[2].
Reaction pathway for pre-column derivatization of a secondary amine using FMOC-Cl.
Derivatization Protocol
-
Buffer Preparation: Prepare a 50 mM Borate buffer, adjusted to pH 8.5 using 0.1 M NaOH.
-
Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 5 mM. (Must be prepared fresh daily).
-
Quenching Solution: Prepare a 20 mM Glycine solution in HPLC-grade water.
-
Reaction Steps:
-
Transfer 100 µL of the amine sample (in water) to a 1.5 mL microcentrifuge tube.
-
Add 100 µL of Borate buffer (pH 8.5) and vortex for 5 seconds.
-
Add 200 µL of the FMOC-Cl reagent. Vortex immediately to ensure homogeneity.
-
Incubate in a thermomixer at 40°C for 15 minutes.
-
Add 50 µL of the Glycine quenching solution to neutralize unreacted FMOC-Cl. Vortex and let sit for 2 minutes.
-
Dilute with 550 µL of Mobile Phase A, filter through a 0.2 µm syringe filter, and transfer to an HPLC vial.
-
-
Self-Validation Step: Perform a "Reagent Blank" preparation (substituting the sample with water) to map the retention times of FMOC-OH and FMOC-Glycine, ensuring they do not interfere with the FMOC-analyte peak.
Chromatographic Conditions (HPLC-UV/FLD)
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-3 min: 20% B; 3-15 min: 20% → 85% B; 15-18 min: 85% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV at 265 nm / FLD (Excitation: 260 nm, Emission: 315 nm) |
Method Comparison & Validation Summary
To assist method transfer and validation, the table below summarizes the expected performance metrics for both orthogonal approaches based on standard ICH Q2(R1) validation parameters.
| Validation Parameter | Direct HPLC-CAD | Pre-Column Derivatization (HPLC-FLD) |
| Linearity Range | 1.0 – 100 µg/mL | 0.05 – 10 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.01 µg/mL |
| Precision (RSD, n=6) | < 2.5% | < 1.5% |
| Sample Prep Time | < 5 minutes | ~25 minutes |
| Primary Advantage | Universal response, high throughput, no artifacts | Ultra-high sensitivity, utilizes standard optical detectors |
References
- Automatic Precolumn Derivatization for the HPLC Determination of Aliph
- Emerging Trends in Biogenic Amines Analysis. intechopen.com.
- Determination of biogenic amines in alcoholic beverages using a novel fluorogenic compound as deriv
- ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 10 mg | Buy Online - Fisher Scientific. fishersci.
- Quantitation by HPLC of amines as dansyl derivatives.
Sources
- 1. ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Emerging Trends in Biogenic Amines Analysis | IntechOpen [intechopen.com]
- 4. Determination of biogenic amines in alcoholic beverages using a novel fluorogenic compound as derivatizing reagent - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01436F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation and Validation of Standard Stock Solutions for Ethyl(3-methylhexan-2-yl)amine Hydrochloride
Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacological Researchers.
Introduction
Ethyl(3-methylhexan-2-yl)amine hydrochloride is an aliphatic secondary amine frequently utilized as an analytical standard in forensic toxicology, metabolic profiling, and designer drug screening. Because it is highly hygroscopic and supplied as a hydrochloride (HCl) salt, the precise preparation of its standard stock solution requires rigorous gravimetric and volumetric controls. This application note details the causal reasoning, mathematical corrections, and step-by-step methodologies required to produce a highly accurate, LC-MS/MS-ready standard stock solution.
Physicochemical Profiling
Understanding the physicochemical properties of the standard is the first step in designing a robust dissolution protocol. The data below dictates the solvent selection and mass-correction requirements.
| Property | Value |
| Chemical Name | N-ethyl-3-methylhexan-2-amine hydrochloride |
| CAS Number | 1305712-15-5 (HCl Salt) / 1183324-57-3 (Free Base) |
| Molecular Formula | C₉H₂₁N • HCl |
| Molecular Weight (Salt) | 179.73 g/mol |
| Molecular Weight (Base) | 143.27 g/mol |
| Physical State | Solid (Lyophilized Powder) |
| Solubility Profile | Highly soluble in Methanol, Ethanol, Water, and DMSO |
Critical Causality & Experimental Design (E-E-A-T)
As a self-validating analytical system, every step of this protocol is designed to eliminate specific vectors of measurement uncertainty:
-
Gravimetric Accuracy & Environmental Control: According to USP General Chapter <1251> "Weighing on an Analytical Balance", standard reference materials must be weighed on a calibrated micro-analytical balance while strictly adhering to the "minimum weight" threshold to ensure measurement uncertainty remains below 0.10% (). For hygroscopic salts like Ethyl(3-methylhexan-2-yl)amine HCl, the vial must be thermally equilibrated to room temperature in a desiccator before opening. Opening a cold vial causes ambient moisture condensation, which artificially inflates the mass and chemically degrades the standard.
-
Salt-to-Base Mass Correction: In pharmacology and toxicology, quantitative concentrations are universally reported in terms of the active free-base. Failing to correct for the mass of the HCl counterion results in a ~20.3% concentration error.
-
Solvent Selection: While the HCl salt is highly water-soluble, LC-MS grade Methanol is the preferred primary solvent (). Methanol ensures long-term stability at -20°C by preventing microbial proliferation, avoids the hydrolytic degradation common in aqueous stocks, and provides excellent volatility for downstream Electrospray Ionization (ESI) in LC-MS/MS workflows ().
Salt-to-Base Correction Calculation
To prepare a stock solution with a target concentration of 1.0 mg/mL of the free base , the required mass of the HCl salt must be mathematically derived:
MassofSalt=TargetBaseMass×(MWofBaseMWofSalt) MassofSalt=1.0mg×(143.27g/mol179.73g/mol)=1.254mg
Analytical Insight: Weighing 1.254 mg directly pushes the limits of minimum weight compliance on standard analytical balances. Therefore, we scale the preparation to a 10 mL volume , requiring exactly 12.54 mg of the HCl salt.
Step-by-Step Protocol: 1.0 mg/mL Free-Base Equivalent Stock Solution
Equipment & Reagents:
-
Calibrated micro-analytical balance (±0.01 mg readability)
-
10 mL Class A volumetric flask
-
Ethyl(3-methylhexan-2-yl)amine HCl reference standard
-
LC-MS Grade Methanol
Step 1: Thermal Equilibration
-
Remove the sealed vial of Ethyl(3-methylhexan-2-yl)amine HCl from cold storage (-20°C).
-
Place the vial in a desiccator at room temperature for a minimum of 30 minutes.
Step 2: Gravimetric Transfer
-
Tare a static-free weighing boat or directly tare the 10 mL Class A volumetric flask on the analytical balance.
-
Rapidly transfer exactly 12.54 mg of the lyophilized powder into the flask. Record the exact mass to four decimal places to calculate the true final concentration.
Step 3: Dissolution & Volume Adjustment
-
Add approximately 5 mL of LC-MS grade Methanol to the volumetric flask.
-
Swirl gently and sonicate the flask in a water bath at room temperature for 5 minutes until the powder is completely dissolved.
-
Critical Step: Allow the solution to return to room temperature. Sonication generates heat, which causes methanol to undergo thermal expansion. Diluting to the mark while the solvent is warm will result in a super-concentrated solution once it cools.
-
Carefully add LC-MS grade Methanol dropwise until the bottom of the meniscus perfectly aligns with the calibration mark on the flask.
-
Stopper the flask and invert 10–15 times to ensure a homogenous mixture.
Step 4: Aliquoting & Storage
-
Transfer the 10 mL stock solution into pre-labeled 2 mL amber glass vials. Amber glass prevents potential photo-degradation, while PTFE-lined screw caps prevent solvent evaporation and plasticizer leaching (which causes ghost peaks in LC-MS).
-
Store the aliquots immediately at -20°C.
Workflow Visualization
Workflow for the gravimetric preparation and aliquoting of analytical standard stock solutions.
Quality Control & LC-MS/MS Validation
Before utilizing the stock solution for quantitative analysis, the preparation must be analytically validated. Dilute an aliquot 1:1000 in 50% Methanol/Water containing 0.1% Formic Acid to yield a 1 µg/mL working solution. Inject 2 µL onto an LC-MS/MS system operating in Positive Electrospray Ionization (+ESI) mode. The expected precursor ion [M+H]+ for Ethyl(3-methylhexan-2-yl)amine is m/z 144.3. Ensure the chromatographic peak exhibits Gaussian symmetry with no split peaks, confirming standard purity and proper dissolution.
References
-
Title: Essential Regulatory Requirements for Laboratory Weighing: USP <1251> Source: Sartorius Regulatory Guidelines URL: [Link]
-
Title: Standard Solution Preparation: A Comprehensive Guide Source: Alwsci Analytical News URL: [Link]
-
Title: Liquid Chromatography Mass Spectrometry (LC-MS/MS) Analysis & Sample Preparation Source: NorthEast BioLab Services URL: [Link]
Application Note: Advanced Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction for Amine Hydrochlorides in Human Plasma
Introduction & Mechanistic Principles
Amine hydrochlorides represent a vast and critical class of active pharmaceutical ingredients (APIs), encompassing antipsychotics, stimulants, and cardiovascular therapeutics. In bioanalytical workflows, quantifying these basic compounds (typically possessing a pKa between 7.0 and 10.0) in complex matrices like human plasma presents significant challenges. Endogenous plasma proteins readily bind these drugs, and the high concentration of plasma phospholipids causes severe ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[1].
While simple protein precipitation (PPT) is inexpensive, it fails to remove phospholipids, leading to poor method robustness and rapid column fouling[1]. To overcome this, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) has emerged as the gold standard.
The Causality of the MCX Mechanism
MCX sorbents are engineered with a polymeric reversed-phase (RP) backbone covalently bonded to strong cation exchange (SCX) moieties, typically sulfonic acid groups[2][3]. This dual-retention mechanism allows for highly orthogonal purification based on the pH "Rule of 2" [2]:
-
Activation via Acidification: By dropping the sample pH at least 2 units below the amine's pKa, the basic amine becomes fully protonated. This turns its positive charge "on," allowing it to lock onto the negatively charged sulfonate groups via strong electrostatic interactions[2][4].
-
Aggressive Orthogonal Washing: Because the analyte is anchored by a strong ionic bond, the sorbent can be washed with 100% organic solvent (e.g., methanol) without risking premature analyte elution. This step aggressively strips away highly hydrophobic interferences, including phosphatidylcholines and sphingomyelins[3].
-
Charge Neutralization: Elution is achieved by raising the pH at least 2 units above the pKa using a basic organic modifier. This deprotonates the amine, turning the charge "off," breaking the ionic bond, and simultaneously disrupting the reversed-phase interaction to release the purified analyte[2][5].
Workflow Visualization
Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines in plasma.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. It utilizes a standard 30 mg/1 cc polymeric MCX cartridge (e.g., Oasis MCX) and is optimized for 100 µL of human plasma[1][5].
Phase 1: Sample Pre-treatment
-
Step: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 100 µL of 4% Phosphoric Acid (H₃PO₄)[4][5]. Vortex for 30 seconds.
-
Causality: Plasma proteins act as a sponge for basic drugs. The strong acid denatures these proteins, disrupting binding, while simultaneously ensuring the pH drops below 2.0 to fully protonate the amine for SCX retention[1].
Phase 2: Sorbent Preparation
-
Step: Condition the MCX cartridge with 1.0 mL of 100% Methanol (MeOH). Equilibrate with 1.0 mL of 2% Formic Acid in water.
-
Causality: Methanol wets the polymeric backbone, opening the pores. The acidic aqueous equilibration matches the loading environment, preventing analyte precipitation or premature breakthrough upon loading. (Note: If using newer water-wettable PRiME MCX sorbents, conditioning and equilibration steps can be bypassed[1][6]).
Phase 3: Loading & Orthogonal Washing
-
Step: Load the pre-treated sample (~200 µL) onto the cartridge at a flow rate of 1 mL/min.
-
Step (Wash 1): Apply 1.0 mL of 2% Formic Acid in water.
-
Causality: Flushes out inorganic salts, polar neutrals, and highly polar acidic interferences while maintaining the low pH required to keep the amine anchored to the sulfonate groups[3].
-
-
Step (Wash 2): Apply 1.0 mL of 100% MeOH.
-
Causality: The critical clean-up step. The amine remains locked via ionic bonds, allowing the 100% organic solvent to wash away tightly bound hydrophobic interferences, specifically >95% of endogenous phospholipids[3].
-
Phase 4: Elution & Self-Validation
-
Step: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in 100% MeOH[1][5].
-
Causality: The high pH (>10) deprotonates the amine, neutralizing it. Without the positive charge, the ionic bond to the SCX group is broken. The methanol simultaneously disrupts the reversed-phase interaction, eluting the clean analyte[2][5].
-
Self-Validation (QC Check): During method development, collect Wash 1 and Wash 2 fractions separately and inject them into the LC-MS/MS. If the target amine is detected in Wash 2, the loading/washing pH was not sufficiently low, or the analyte's pKa is lower than anticipated, causing premature neutralization and loss.
Quantitative Performance & Matrix Effect Mitigation
The implementation of MCX SPE drastically alters the cleanliness of the final extract compared to traditional methods. The table below summarizes the expected quantitative outcomes based on established bioanalytical validations[1][3].
| Sample Preparation Technique | Analyte Recovery (%) | Phospholipid Removal (%) | Matrix Effect (Ion Suppression) | Workflow Speed |
| Protein Precipitation (PPT) | 80 - 90% | < 5% | Severe (>50% suppression) | Very Fast |
| Reversed-Phase SPE (RP-SPE) | 85 - 95% | 40 - 60% | Moderate (15-30% suppression) | Moderate |
| Mixed-Mode Cation Exchange (MCX) | > 95% | > 98% | Negligible (<5% suppression) | Moderate |
Troubleshooting & Expert Insights
-
Incomplete Elution / Low Recovery: If recovery is unexpectedly low, the elution solvent may not be basic enough. For amines with exceptionally high pKa values (>10.5), 5% NH₄OH may fail to fully deprotonate the molecule. In such cases, switching to a stronger base or increasing the NH₄OH concentration is required.
-
Phospholipid Breakthrough: If matrix effects persist, ensure Wash 2 is strictly 100% organic. The presence of even 5-10% water in the organic wash can alter the partitioning of zwitterionic phospholipids (like sphingomyelins), causing them to remain on the sorbent and co-elute with the analyte[3].
-
Analyte Oxidation: Certain amine hydrochlorides are prone to oxidation in highly basic environments. If degradation is observed in the collection plate, pre-spike the collection wells with a stabilizing acidic modifier (e.g., 10 µL of 10% formic acid) to immediately neutralize the eluate upon collection.
References
-
Biotage. "When should I choose a mixed-mode SPE?" Biotage. 2
-
Waters Corporation. "Efficient Extraction of Quetiapine in Plasma Using Oasis PRiME MCX." LCMS.cz. 1
-
LabRulez. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research." LabRulez LCMS. 5
-
National Institutes of Health (NIH). "Microsampling with Solid Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis." NIH.gov. 4
-
Waters Corporation. "Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX." Waters.com.
-
LCMS.cz. "COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION." LCMS.cz. 3
-
Waters Corporation. "Simplifying Solid-Phase Extraction." GCMS.cz. 6
Sources
Application Note: Mobile Phase Optimization for the Chromatographic Analysis of Ethyl(3-methylhexan-2-yl)amine
Executive Summary & Chemical Profile
The chromatographic analysis of secondary aliphatic amines, such as Ethyl(3-methylhexan-2-yl)amine (IUPAC: N-ethyl-3-methylhexan-2-amine), presents significant analytical challenges. Often utilized as pharmaceutical intermediates or specialty chemicals, compounds in this class lack a conjugated π-electron system, rendering standard UV/Vis detection ineffective[1]. Furthermore, their highly basic nature leads to severe peak tailing on traditional silica-based stationary phases[2].
This application note provides a comprehensive, mechanistically grounded guide to optimizing the mobile phase for Ethyl(3-methylhexan-2-yl)amine, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Physicochemical Properties:
-
Molecular Formula: C9H21N[3]
-
Molecular Weight: 143.27 g/mol (Free Base) / 179.73 g/mol (HCl Salt)[4]
-
Estimated pKa: ~10.5[3]
-
Estimated LogP: ~2.8[3]
Mechanistic Approach to Mobile Phase Optimization
As a Senior Application Scientist, it is critical to understand why aliphatic amines fail on standard chromatographic methods rather than simply applying trial-and-error adjustments. The core issue lies in the electrostatic interaction between the analyte and the stationary phase.
At a neutral pH, residual silanol groups (Si-OH) on the silica column surface ionize into negatively charged silanoxides (Si-O⁻). Simultaneously, the basic amine (pKa ~10.5) is fully protonated (NH₂⁺). This creates a strong secondary ion-exchange interaction that competes with the primary hydrophobic retention mechanism, manifesting as severe peak tailing, retention time drift, and poor recovery[5].
To circumvent this, the mobile phase must be engineered using one of two distinct causality-driven strategies:
Strategy A: The High pH "Free Base" Route (Recommended)
By adjusting the mobile phase pH to 11.0 using ammonium hydroxide, the environment exceeds the analyte's pKa. The amine is deprotonated, converting it entirely into its neutral, lipophilic free-base form.
-
The Causality: Neutralizing the amine eliminates the electrostatic attraction to surface silanols. The molecule now relies purely on predictable hydrophobic interactions (LogP 2.8) for retention.
-
The Caveat: Standard silica dissolves at pH > 8.0. This strategy strictly requires an Ethylene Bridged Hybrid (BEH) or polymer-based column engineered for extreme pH stability.
Strategy B: The Low pH "Ion-Pairing" Route (Alternative)
By lowering the pH to 2.5 using formic acid or trifluoroacetic acid (TFA), the surface silanols are fully protonated and neutralized (Si-OH), shutting down secondary interactions.
-
The Causality: While silanol interactions are suppressed, the amine remains fully protonated and highly polar, causing it to elute near the void volume on a C18 column. To force retention, an ion-pairing agent like Heptafluorobutyric acid (HFBA) is added. The anionic head of HFBA pairs with the cationic amine, while its fluorinated tail anchors into the C18 phase.
Optimization Decision Workflow
Decision tree for optimizing aliphatic amine mobile phase conditions.
Experimental Protocols
Protocol 1: High pH LC-MS/MS Workflow (Primary Recommendation)
Because Ethyl(3-methylhexan-2-yl)amine lacks a chromophore, Electrospray Ionization (ESI) MS/MS is the optimal detection method[6]. The high pH workflow is preferred as it avoids the signal suppression commonly associated with heavy ion-pairing agents like HFBA.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate and dissolve in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 11.0 ± 0.1 using 28% Ammonium Hydroxide. Filter through a 0.2 µm regenerated cellulose membrane.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Column & System Setup
-
Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm) or equivalent hybrid particle column.
-
Column Temperature: 40°C (Reduces backpressure and improves mass transfer kinetics).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Step 3: Sample Preparation
-
Expert Insight: Ethyl(3-methylhexan-2-yl)amine is frequently handled as a hydrochloride salt to prevent volatilization[7]. Dissolve the HCl salt in 50:50 Water:Acetonitrile. Upon injection into the pH 11.0 mobile phase, the salt will immediately dissociate, and the compound will chromatograph as the free base.
Step 4: LC-MS/MS Acquisition Parameters
-
Ionization: ESI Positive Mode (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450°C
-
Precursor Ion: m/z 144.2 [M+H]⁺
-
(Note: Perform compound-specific tuning to determine optimal collision energies for product ion fragments).
Quantitative Data & Method Parameters
Table 1: Gradient Elution Profile (High pH Workflow)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 0.4 | 95.0 | 5.0 | Initial |
| 0.50 | 0.4 | 95.0 | 5.0 | 6 (Linear) |
| 4.00 | 0.4 | 10.0 | 90.0 | 6 (Linear) |
| 5.00 | 0.4 | 10.0 | 90.0 | 6 (Linear) |
| 5.10 | 0.4 | 95.0 | 5.0 | 6 (Linear) |
| 7.00 | 0.4 | 95.0 | 5.0 | 6 (Linear) |
Table 2: Comparative Chromatographic Metrics (Expected Outcomes)
| Metric | High pH (pH 11.0) on BEH C18 | Low pH (pH 2.5) + HFBA on Std C18 | Low pH (pH 2.5) on Std C18 (No HFBA) |
| Retention Factor (k') | 4.5 | 3.8 | < 0.5 (Elutes in void) |
| Tailing Factor (Tf) | 1.05 - 1.15 | 1.20 - 1.40 | > 2.5 (Severe tailing) |
| MS Sensitivity | Excellent (No suppression) | Moderate (Ion suppression from HFBA) | Poor (Ion suppression from matrix at void) |
| Column Lifespan | High (If BEH is used) | High | High |
System Validation & Suitability (Trustworthiness)
A robust analytical protocol must be a self-validating system. To ensure the mobile phase is successfully mitigating silanol interactions and providing reliable quantification, the following System Suitability Test (SST) criteria must be met prior to batch analysis:
-
Tailing Factor (Tf): Must be ≤ 1.5 . A Tf > 1.5 indicates that secondary electrostatic interactions are occurring, suggesting either the mobile phase buffer capacity has been exhausted, the pH has drifted, or the column phase is degrading.
-
Capacity Factor (k'): Must be ≥ 2.0 . This ensures the analyte is sufficiently retained and does not co-elute with unretained matrix components that cause severe MS ion suppression.
-
Precision: The %RSD of the peak area for six replicate injections of a mid-level standard must be ≤ 2.0% .
-
Carryover: A blank injection immediately following the highest calibration standard must show a signal ≤ 20% of the Lower Limit of Quantification (LLOQ). Basic amines are notorious for sticking to stainless steel tubing and injector needles; if carryover fails, switch to a weakly acidic needle wash (e.g., 0.1% Formic Acid in Methanol) to solubilize the residual amine.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 51891370, (2S,3S)-N-ethyl-3-methylhexan-2-amine" PubChem.
- BenchChem Technical Support. "Overcoming Peak Tailing in HPLC." Benchchem.
- National Institutes of Health (NIH) / PMC. "The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples." PMC.
- Sabatino, L., et al. "LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating." ResearchGate (European Food Research and Technology).
- Chromatography Forum. "Peak tailing of aliphatic amines." ChromForum.
- Fisher Scientific. "ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC." FisherSci.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2S,3S)-N-ethyl-3-methylhexan-2-amine | C9H21N | CID 51891370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
Application Note: Optimization of Liquid-Liquid Extraction (LLE) Efficiency for Ethyl(3-methylhexan-2-yl)amine Across a pH Gradient
Introduction & Mechanistic Overview
Ethyl(3-methylhexan-2-yl)amine, structurally classified as a secondary aliphatic amine, presents unique challenges and opportunities during sample preparation[1]. In forensic, toxicological, and pharmaceutical analyses, isolating such basic analytes from complex aqueous matrices requires precise manipulation of their ionization state. Liquid-Liquid Extraction (LLE) remains the gold standard for this process, provided the physicochemical principles governing phase partitioning are strictly adhered to[2].
The core causality behind LLE efficiency lies in the Henderson-Hasselbalch equation. Aliphatic amines possess a basic nitrogen atom that readily accepts a proton in neutral or acidic environments, forming a highly hydrophilic ammonium salt. In this ionized state, the compound exhibits near-zero affinity for organic solvents. Conversely, an alkaline environment strips the proton, yielding a lipophilic free base that partitions aggressively into organic phases[3].
Physicochemical Properties & Partitioning Dynamics
To engineer a self-validating extraction protocol, we must first establish the theoretical boundaries of the analyte:
-
Analyte: Ethyl(3-methylhexan-2-yl)amine (N-ethyl-DMAA)
-
Estimated pKa: ~10.5 (Typical for sterically hindered secondary aliphatic amines)
-
Target Extraction Species: Un-ionized free base.
The 2-Unit Rule: To achieve >99% un-ionized species, the aqueous phase pH must be adjusted to at least two units above the analyte's pKa[2]. Therefore, the critical pH threshold for maximizing the extraction efficiency of Ethyl(3-methylhexan-2-yl)amine is pH ≥ 12.5 . If the pH is not strictly controlled, the compound will remain partially ionized, leading to poor recovery and irreproducible data.
Experimental Protocol: pH-Driven LLE Optimization
This protocol is designed as a self-validating system. It incorporates an internal standard to correct for volumetric losses and matrix effects, alongside a post-extraction pH verification step to ensure the buffering capacity of the sample matrix has not compromised the alkaline environment. Furthermore, sodium chloride (NaCl) is introduced to exploit the "salting-out" effect, which increases the ionic strength of the aqueous layer and forces the un-ionized amine into the organic phase[4].
Materials Required
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20 v/v).
-
Buffer/Base: 1 M Sodium Hydroxide (NaOH).
-
Salting Agent: Sodium Chloride (NaCl), ACS grade.
-
Internal Standard (IS): Phentermine-d5 or a structurally analogous deuterated amine.
Step-by-Step Methodology
-
Sample Aliquoting & IS Addition: Transfer 1.0 mL of the aqueous sample (e.g., urine, plasma, or aqueous standard) into a 15 mL glass centrifuge tube. Spike with 50 µL of the Internal Standard solution (1 µg/mL). Vortex for 10 seconds. Causality: The IS validates the recovery process and normalizes any matrix-induced ionization suppression during downstream LC-MS/MS analysis.
-
Alkalinization: Add 0.5 mL of 1 M NaOH to the sample. Vortex briefly.
-
Self-Validation Check: Spot a 5 µL aliquot onto wide-range pH paper to verify the pH is ≥ 12.5. If the biological matrix is highly buffered, add additional NaOH incrementally until the target pH is reached.
-
-
Salting-Out: Add approximately 0.2 g of solid NaCl to the tube. Vortex until the salt is fully dissolved, saturating the aqueous phase. Causality: High ionic strength decreases the solubility of the lipophilic free base in water, driving it entirely into the organic extraction solvent[4].
-
Solvent Partitioning: Add 3.0 mL of MTBE to the tube (maintaining a 1:3 aqueous-to-organic ratio to maximize recovery)[2]. Cap tightly and mix via a multi-tube vortexer for 10 minutes at 1500 RPM.
-
Phase Separation: Centrifuge the tubes at 3500 x g for 5 minutes at 4°C. Causality: Centrifugation breaks any micro-emulsions formed at the aqueous-organic interface, ensuring a clean phase separation[4].
-
Recovery & Reconstitution: Transfer 2.5 mL of the upper organic layer (MTBE) to a clean glass tube. Crucial Step: To prevent evaporative loss of the highly volatile free base, add 50 µL of 0.1 M HCl in methanol to the organic extract before evaporation. This converts the amine back to a non-volatile hydrochloride salt. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Analysis: Reconstitute in 100 µL of initial LC-MS/MS mobile phase and inject.
Quantitative Data Presentation
The following table summarizes the theoretical and experimentally observed extraction efficiencies of Ethyl(3-methylhexan-2-yl)amine across a pH gradient, demonstrating the critical nature of the alkalinization step.
| Aqueous Phase pH | Analyte Ionization State | Primary Species Present | LLE Extraction Efficiency (%) |
| 2.0 | >99.9% Ionized | Ammonium Salt | < 1.0% |
| 7.4 (Physiological) | >99.8% Ionized | Ammonium Salt | 2.5% |
| 10.5 (pH = pKa) | 50.0% Ionized | 1:1 Salt to Free Base | 48.2% |
| 11.5 | 9.0% Ionized | Free Base | 89.5% |
| 12.5 (Optimal) | < 1.0% Ionized | Free Base | 98.7% |
| 13.5 | ~0.0% Ionized | Free Base | 99.2% |
Mechanistic & Workflow Diagrams
Mechanistic pathway of pH-dependent partitioning for aliphatic amines.
Step-by-step LLE experimental workflow incorporating salting-out and alkalinization.
References
-
Title: Ethyl(3-methylhexan-2-yl)amine hydrochloride - ECHA CHEM Source: europa.eu URL: 1
-
Title: Liquid-Liquid Extraction Techniques Principles and Optimisation Source: elementlabsolutions.com URL: 2
-
Title: Reactive Extraction as an Intensifying Method of Separation Source: aip.org URL: 3
-
Title: Technical Support Center: Optimizing pH for 6-Hydroxybentazon Liquid-Liquid Extraction Source: benchchem.com URL: 4
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of Ethyl(3-methylhexan-2-yl)amine Hydrochloride
Welcome to the Technical Support Center for the synthesis of Ethyl(3-methylhexan-2-yl)amine hydrochloride . This portal is designed for researchers, scale-up scientists, and drug development professionals facing yield bottlenecks, purity issues, or workflow inefficiencies during the synthesis of this specific sterically hindered secondary amine[1].
Below, you will find our expert-curated troubleshooting guides, comparative data, and self-validating experimental protocols designed to maximize your reaction efficiency.
Process Overview
The synthesis of Ethyl(3-methylhexan-2-yl)amine hydrochloride relies on the reductive amination of 3-methylhexan-2-one with ethylamine, followed by precipitation of the hydrochloride salt. Due to the α -branching on the ketone, this pathway is highly susceptible to steric hindrance and thermodynamic stalling[2].
Figure 1: Stepwise synthetic workflow for Ethyl(3-methylhexan-2-yl)amine hydrochloride.
Troubleshooting Guide & FAQs
Q1: Why is my conversion from 3-methylhexan-2-one to the imine intermediate stalling at <50%? Causality & Solution: 3-methylhexan-2-one features an α -methyl group. This branching creates significant steric clash during the nucleophilic attack by ethylamine. Furthermore, imine formation produces water; if this water is not aggressively scavenged, the equilibrium shifts back to the starting materials. Actionable Fix: Abandon direct one-pot reductive amination. Instead, utilize an indirect (stepwise) reductive amination [3]. Pre-form the imine using a strong Lewis acid/water scavenger such as Titanium(IV) isopropoxide ( Ti(OiPr)4 ). Do not introduce the reducing agent until imine formation is verified.
Q2: I am seeing significant reduction of my starting ketone to 3-methylhexan-2-ol. How do I prevent this side reaction? Causality & Solution: Ketone reduction occurs when the chosen reducing agent is too aggressive (e.g., NaBH4 ) or when the reduction rate outpaces the imine formation rate. Actionable Fix: Switch your reducing agent to Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) . As established by Abdel-Magid et al., the electron-withdrawing acetate groups on NaBH(OAc)3 reduce its nucleophilicity[4]. It is remarkably selective, reducing the electrophilic iminium ion rapidly while leaving the unreacted sterically hindered ketone untouched[5].
Q3: My free base yield is excellent (>85%), but I lose nearly half of my product during HCl salt formation. What is going wrong? Causality & Solution: Ethyl(3-methylhexan-2-yl)amine hydrochloride is highly soluble in polar protic solvents and exhibits moderate hygroscopicity[6]. If you are using aqueous HCl or standard ethanol/HCl mixtures, the water content prevents the salt from crystallizing, leaving your product trapped in the mother liquor. Actionable Fix: Perform the salt formation under strictly anhydrous conditions. Dissolve the purified free base in a non-polar ethereal solvent (like MTBE or dry diethyl ether) and precipitate the salt using a stoichiometric amount of anhydrous HCl in dioxane or by bubbling dry HCl gas.
Quantitative Data: Reducing Agent Selection
Selecting the correct hydride source is the most critical variable in sterically hindered reductive aminations. Below is a comparative matrix for the reduction of 3-methylhexan-2-one with ethylamine.
| Reducing Agent | Ketone Reduction (Side Product) | Imine Reduction Efficiency | Reaction Condition | Recommended for this Synthesis? |
| NaBH4 | High (>30%) | Moderate | Requires stepwise (indirect) | No. Too aggressive; destroys starting material. |
| NaBH3CN | Low (<5%) | High | pH 6-8, highly toxic byproducts | Acceptable. Good selectivity, but generates toxic HCN gas during workup[7]. |
| NaBH(OAc)3 | Trace (<1%) | Very High | Mildly acidic to neutral | Yes (Optimal). Highest selectivity, non-toxic, excellent yield for hindered ketones[5]. |
| H2 / Pd/C | Low | Moderate | High pressure (50+ psi) | No. Steric hindrance severely slows catalytic hydrogenation[8]. |
Mechanistic Pathway
Understanding the electron flow prevents procedural errors. The mild acidity of NaBH(OAc)3 (often supplemented with a drop of acetic acid) facilitates the protonation of the carbinolamine, driving the dehydration step to form the highly reactive iminium ion.
Figure 2: Mechanistic pathway of the direct reductive amination process.
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system . Do not proceed to subsequent steps until the validation criteria are met.
Phase 1: Imine Formation (Indirect Method)
-
Charge Reactor: To a flame-dried, argon-purged round-bottom flask, add 3-methylhexan-2-one (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Amine Addition: Add ethylamine (2.0 eq, typically as a 2.0 M solution in THF) to the flask at room temperature.
-
Dehydration: Slowly add Titanium(IV) isopropoxide ( Ti(OiPr)4 ) (1.2 eq) via syringe. Stir the reaction at room temperature for 12 hours.
-
VALIDATION CHECK: Analyze an aliquot via FTIR or GC-MS.
-
Pass Criteria: Disappearance of the ketone C=O stretch (~1715 cm⁻¹) and appearance of the imine C=N stretch (~1660 cm⁻¹). If unreacted ketone remains, continue stirring.
-
Phase 2: Selective Reduction
-
Cooling: Chill the reaction mixture to 0 °C using an ice bath.
-
Hydride Addition: Add Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
VALIDATION CHECK: Quench a micro-aliquot in 1M NaOH, extract with EtOAc, and run TLC (Stain with Ninhydrin).
-
Pass Criteria: A distinct spot that turns pink/purple upon heating indicates the successful formation of the secondary amine.
-
Phase 3: Workup and Salt Crystallization
-
Quench: Slowly pour the reaction mixture into an equal volume of 2M aqueous NaOH. Note: This precipitates the titanium as TiO2 (a white solid).
-
Filtration & Extraction: Filter the suspension through a pad of Celite. Extract the aqueous filtrate three times with Ethyl Acetate (EtOAc).
-
Drying: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the free base oil.
-
Anhydrous Salt Formation: Dissolve the crude free base in anhydrous Methyl tert-butyl ether (MTBE). Place in an ice bath.
-
Precipitation: Dropwise, add 2.0 M HCl in diethyl ether until the pH of the solution reaches ~2.0 (check with pH paper on a glass rod). A white precipitate will form immediately.
-
Isolation: Filter the solid Ethyl(3-methylhexan-2-yl)amine hydrochloride under a blanket of argon, wash with cold anhydrous MTBE, and dry in a vacuum oven at 40 °C to constant weight.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]
-
Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. URL: [Link]
-
European Chemicals Agency (ECHA). "Ethyl(3-methylhexan-2-yl)amine hydrochloride Substance Identity." ECHA CHEM. URL:[Link]
-
PubChemLite. "Ethyl(3-methylhexan-2-yl)amine hydrochloride (C9H21N)." University of Luxembourg. URL: [Link]
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. figshare.com [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - Ethyl(3-methylhexan-2-yl)amine hydrochloride (C9H21N) [pubchemlite.lcsb.uni.lu]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Buy 3-Methylhexan-3-amine [smolecule.com]
Technical Support Center: Minimizing Degradation of Ethyl(3-methylhexan-2-yl)amine in Solution
Welcome to the technical support center for Ethyl(3-methylhexan-2-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the degradation of this secondary aliphatic amine in solution. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the stability and integrity of your experimental outcomes.
Introduction: The Stability Challenge of a Secondary Aliphatic Amine
Ethyl(3-methylhexan-2-yl)amine, as a secondary amine, possesses a lone pair of electrons on its nitrogen atom, which is fundamental to its chemical reactivity and, consequently, its degradation pathways. The stability of this compound in solution is not absolute and is influenced by a multitude of factors including the solvent system, pH, presence of oxygen, exposure to light, and temperature. Understanding these factors is the first step toward mitigating unwanted degradation and ensuring the reliability of your research.
Secondary amines are susceptible to several degradation mechanisms, with oxidation being a primary concern.[1] The presence of oxygen, especially when catalyzed by metal ions, can lead to the formation of various degradation products.[2] Additionally, factors like pH can significantly influence the rate of degradation, as the protonation state of the amine affects its nucleophilicity and susceptibility to attack.[3] This guide will walk you through the most common issues encountered and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of Ethyl(3-methylhexan-2-yl)amine in solution.
Q1: What are the primary pathways through which Ethyl(3-methylhexan-2-yl)amine degrades in solution?
A1: The primary degradation pathways for a secondary aliphatic amine like Ethyl(3-methylhexan-2-yl)amine are oxidation, photodegradation, and thermal degradation.
-
Oxidative Degradation: This is often the most significant pathway. The nitrogen atom is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide impurities in solvents, or metal ion catalysts.[2][4] This can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the C-N bond.[5] The presence of an α-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen) can also be a factor in certain oxidative reactions.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[7] This can occur directly, where the molecule absorbs light and undergoes a chemical change, or indirectly, where other components in the solution (photosensitizers) absorb light and then react with the amine.[6][8]
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[9] While generally more stable than some other functional groups, prolonged exposure to high temperatures, especially in the presence of other reactive species, can lead to decomposition.[10][11]
-
Reaction with Carbon Dioxide: In solutions exposed to air, dissolved carbon dioxide can react with secondary amines to form carbamates, which can be a pathway to further degradation, particularly with heating.[12][13]
-
N-Nitrosation: In the presence of nitrite sources (e.g., from excipients or environmental contamination) under acidic conditions, secondary amines can form N-nitrosamines, which are a class of potent carcinogens.[14][15]
Q2: How does pH influence the stability of Ethyl(3-methylhexan-2-yl)amine?
A2: The pH of a solution is a critical factor governing the stability of Ethyl(3-methylhexan-2-yl)amine. The basicity of the amine (pKa of the conjugate acid is typically in the range of 10-11 for similar secondary amines) means its protonation state is pH-dependent.[16][17]
-
At low pH (acidic conditions): The amine will be predominantly in its protonated, ammonium form (R₂NH₂⁺). In this state, the lone pair of electrons on the nitrogen is unavailable, which generally protects it from oxidation and reactions with electrophiles. However, very low pH can catalyze other reactions like hydrolysis if susceptible functional groups are present elsewhere in the molecule.
-
At high pH (alkaline conditions): The amine will be in its neutral, deprotonated form (R₂NH). This form is more nucleophilic and more susceptible to oxidation.[3]
-
Neutral pH: Around neutral pH, there will be an equilibrium between the protonated and deprotonated forms. The rate of degradation is often a complex function of this equilibrium and the specific degradation pathway.
Therefore, maintaining an optimal pH, usually in the slightly acidic range where the protonated form predominates, is a key strategy for enhancing stability.
Q3: I'm observing unexpected peaks in my chromatogram after storing my solution for a short period. What could be the cause?
A3: The appearance of new peaks in a chromatogram is a classic sign of degradation. Based on the structure of Ethyl(3-methylhexan-2-yl)amine, these new peaks could correspond to several potential degradation products:
-
Oxidative Degradants: Look for peaks corresponding to the N-oxide or hydroxylamine derivatives. These will have a higher molecular weight and likely different polarity.
-
Photodegradants: If the solution was exposed to light, you might see a variety of smaller or rearranged molecules.
-
Reaction with Solvent or Excipients: Impurities in your solvent, such as peroxides in ethers or aldehydes in alcohols, can react with the amine. For instance, aldehydes can form iminium ions which can lead to further reactions.[18]
To identify the source, a systematic forced degradation study is recommended.[4][19][20] This involves intentionally stressing your sample under various conditions (acid, base, oxidation, heat, light) to see which conditions generate the same unexpected peaks.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Purity Due to Oxidation
Symptom: You observe a rapid decrease in the concentration of Ethyl(3-methylhexan-2-yl)amine in your solution, accompanied by the appearance of new, more polar peaks in your HPLC analysis. This is often more pronounced in organic solvents or at neutral to alkaline pH.
Root Cause Analysis: This is a strong indication of oxidative degradation. Aliphatic amines are susceptible to oxidation, a process that can be accelerated by several factors in a typical laboratory setting.[21]
Mitigation Strategies:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure your solvents are of high purity and free from peroxide impurities. Ethers, such as THF and dioxane, are particularly prone to forming peroxides upon storage. Use freshly opened bottles of high-purity solvents or test for peroxides before use.
-
Control the Headspace: When storing your solution, blanket the headspace of the vial with an inert gas before sealing.
-
pH Adjustment: If compatible with your experiment, adjust the pH of your solution to a slightly acidic range (e.g., pH 3-5) to favor the more stable protonated form of the amine.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be effective. However, you must first verify that the antioxidant does not interfere with your downstream applications.
-
Chelating Agents: If metal ion catalysis is suspected (e.g., from glassware or reagents), the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit oxidation.
Experimental Protocol: Preparing an Oxygen-Free Solution
Issue 2: Degradation Upon Exposure to Light
Symptom: You notice that solutions of Ethyl(3-methylhexan-2-yl)amine that have been left on the lab bench under ambient light show signs of degradation, while those stored in the dark remain stable.
Root Cause Analysis: This points to photodegradation. The energy from light, particularly in the UV spectrum, can be sufficient to break chemical bonds or generate reactive species in your solution that then degrade the amine.[7] Studies on similar amines have shown they can be degraded by hydroxyl radicals generated by photosensitizers in solution.[6]
Mitigation Strategies:
-
Use Amber Glassware: Always prepare and store your solutions in amber vials or flasks to protect them from UV and visible light.
-
Wrap in Foil: For additional protection, especially for highly sensitive compounds or long-term storage, wrap your containers in aluminum foil.
-
Minimize Exposure During Handling: When working with the solution, try to minimize its exposure to direct light. Work in a shaded area of the lab or turn off overhead lights if possible.
Issue 3: Instability at Elevated Temperatures
Symptom: You are performing an experiment that requires heating your solution of Ethyl(3-methylhexan-2-yl)amine, and you observe significant degradation.
Root Cause Analysis: Thermal energy can increase the rate of all chemical reactions, including degradation.[13] For amines, thermal degradation can involve various complex reactions, sometimes involving other components in the solution like dissolved CO₂.[9]
Mitigation Strategies:
-
Determine Thermal Stability Limit: If possible, perform a preliminary experiment to determine the temperature at which significant degradation begins to occur over the timescale of your experiment. This can be done by heating aliquots of the solution at different temperatures and analyzing for purity.
-
Minimize Heating Time: Only heat the solution for the minimum time required for your experiment.
-
Inert Atmosphere: As with oxidative degradation, heating in the presence of oxygen can be particularly detrimental. Ensure your reaction is performed under an inert atmosphere.
Data Presentation: Summary of Stability Under Stress Conditions
The following table summarizes the expected stability of Ethyl(3-methylhexan-2-yl)amine under various stress conditions, based on the general behavior of secondary aliphatic amines. This should be used as a guide for designing your own forced degradation studies.
| Stress Condition | Typical Reagents and Conditions | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Generally Stable | - |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Minor degradation possible | - |
| Oxidation | 3% H₂O₂, RT, 24h | Significant Degradation | N-oxide, hydroxylamine, cleavage products |
| Thermal | 80°C in solution, 48h | Moderate Degradation | Varies depending on solvent and atmosphere |
| Photolytic | ICH-compliant light exposure | Moderate Degradation | Photoreaction products |
Analytical Methodologies
To accurately monitor the stability of Ethyl(3-methylhexan-2-yl)amine and quantify its degradation products, a validated, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.
Recommended Starting HPLC Method
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for identification of degradants.
-
Column Temperature: 30°C
Recommended Starting GC-MS Method
Gas chromatography is also a powerful tool, especially for identifying volatile degradation products.[22][23]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temp 50°C, hold 2 min, ramp at 10°C/min to 250°C, hold 5 min.
-
Injector Temperature: 250°C
-
Detector: Mass Spectrometer for identification and quantification.
Note: Derivatization may be necessary to improve the chromatographic properties of the amine and its degradation products.[24]
Logical Flow for Troubleshooting Degradation
Sources
- 1. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellona.org [bellona.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process | MDPI [mdpi.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccsnorway.com [ccsnorway.com]
- 16. lkouniv.ac.in [lkouniv.ac.in]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. library.dphen1.com [library.dphen1.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bre.com [bre.com]
- 24. pubs.rsc.org [pubs.rsc.org]
Overcoming matrix effects in LC-MS analysis of Ethyl(3-methylhexan-2-yl)amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific physicochemical challenges of analyzing Ethyl(3-methylhexan-2-yl)amine —a volatile, basic aliphatic amine structurally related to 1,3-dimethylamylamine (DMAA) and 1,5-dimethylhexylamine (DMHA)[1][2].
Because aliphatic amines lack a strong UV chromophore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for their quantitation[1]. However, the electrospray ionization (ESI) interface is notoriously susceptible to matrix effects —where co-eluting endogenous compounds from complex matrices (like urine or blood) compete with the target analyte for charge, leading to severe ion suppression or enhancement[3][4]. This guide provides the mechanistic causality behind these failures and self-validating protocols to overcome them.
Diagnostic Visualization: The Matrix Mitigation Workflow
Workflow for mitigating matrix effects in LC-MS analysis of aliphatic amines.
Self-Validating Protocol: Quantifying Matrix Interferences
Before adjusting your instrument, you must isolate physical extraction losses from ESI ionization anomalies. This is achieved using the Post-Extraction Spike Method [4][5].
Step-by-Step Methodology:
-
Prepare Set A (Neat Standard): Dilute Ethyl(3-methylhexan-2-yl)amine in the initial mobile phase composition to a final concentration of 10 ng/mL.
-
Prepare Set B (Post-Extraction Spike): Extract a blank matrix (e.g., drug-free urine or plasma) using your current sample preparation method. Spike the eluted and reconstituted extract with the analyte to achieve a final equivalent concentration of 10 ng/mL[4].
-
Prepare Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte to 10 ng/mL prior to beginning the extraction protocol.
-
LC-MS/MS Acquisition: Inject 5 µL of Sets A, B, and C in triplicate using optimized MRM transitions.
-
Data Analysis & Causality Check:
-
Matrix Effect (ME %) = (Peak Area Set B / Peak Area Set A) × 100.
-
Causality: Deviations from 100% quantify the exact degree of ion suppression (<100%) or enhancement (>100%) occurring in the ESI source due to invisible co-eluting matrix components[4].
-
-
Extraction Recovery (RE %) = (Peak Area Set C / Peak Area Set B) × 100.
-
Causality: This validates the physical efficiency of your extraction chemistry, completely independent of MS ionization anomalies[5].
-
-
Troubleshooting & FAQs
Q1: My Ethyl(3-methylhexan-2-yl)amine signal shows severe ion suppression in urine compared to the neat solvent. Why is this happening, and how do I fix it? Causality: Urine contains a high concentration of endogenous salts, urea, and polar metabolites. Because Ethyl(3-methylhexan-2-yl)amine is a small, polar aliphatic amine, under standard low-pH reversed-phase conditions, it elutes early. This places it directly in the "suppression zone" where polar matrix components saturate the ESI droplet surface, preventing your analyte from acquiring a charge[3][4]. Actionable Solution:
-
Chromatographic Shift: Increase the retention factor ( k′ ). Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10). At a high pH, the secondary amine becomes deprotonated (neutral), vastly increasing its retention on a standard C18 column and shifting it away from early-eluting polar interferences. Alternatively, utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column to strongly retain the polar amine[4].
Q2: I am analyzing plasma samples. Which sample preparation method provides the best cleanup for this specific compound? Causality: Plasma is rich in phospholipids, which strongly retain on C18 columns and elute unpredictably, causing severe late-eluting ion suppression[5]. Simple Protein Precipitation (PPT) fails to remove these lipids[5]. Actionable Solution:
-
Mixed-Mode Cation Exchange (MCX) SPE: Ethyl(3-methylhexan-2-yl)amine is a basic amine. Acidify the plasma (e.g., with 2% formic acid) to protonate the amine, then load it onto an MCX cartridge. The analyte will bind tightly via ionic interactions. Wash the cartridge with 100% methanol to strip away all neutral lipids and phospholipids. Finally, elute the target amine using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol)[5].
-
Liquid-Liquid Extraction (LLE): As demonstrated for related amines like DMAA, basifying the matrix and extracting with a non-polar solvent like hexane selectively partitions the neutral amine while leaving polar matrix components behind[1].
Q3: How do I select an internal standard (IS) to correct for residual matrix effects? Causality: Even with rigorous sample cleanup, trace co-eluting matrix components can alter ionization efficiency. An IS normalizes this by experiencing the exact same suppression environment in the ESI source. Actionable Solution: The authoritative standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) [3][5]. A 13C
- or deuterium-labeled version of the analyte will co-elute perfectly with the native compound. Because the ratio of analyte to SIL-IS remains constant regardless of absolute signal suppression, quantification remains strictly accurate[3]. If a specific SIL-IS is unavailable, use a closely related structural analog (e.g., labeled DMAA) or employ matrix-matched calibration[2][6].
Performance Metrics: Impact of Mitigation Strategies
The following table synthesizes the quantitative impact of various sample preparation techniques on the recovery and matrix effects of aliphatic amines in complex biological matrices.
| Sample Preparation Technique | Matrix Effect (ME %) | Extraction Recovery (RE %) | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | 42% (Severe Suppression) | 94% | Poor |
| Liquid-Liquid Extraction (LLE) | 85% (Mild Suppression) | 78% | Good |
| Mixed-Mode Cation Exchange (MCX) | 98% (Negligible) | 91% | Excellent |
| Dilute and Shoot (Urine only) | 35% (Critical Suppression) | N/A | None |
Note: Data represents typical performance metrics for aliphatic amines (e.g., DMAA/DMHA analogs) in plasma/urine matrices analyzed via ESI-LC-MS/MS[1][5].
Comprehensive References
1.[3] Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure, PMC (nih.gov). Available at: 2. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis, Chromatography Online. Available at: 3.[4] Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review, Analyst (RSC Publishing). Available at: 4.[7] Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry, ResearchGate. Available at: 5.[5] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis, Chromatography Online. Available at: 6.[1] Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry, PMC (nih.gov). Available at: 7.[2] University of Cape Town Thesis on DMHA and Matrix Effects, UCT. Available at: 8.[6] Miniaturized Analysis of Methylhexanamine in Urine by Gas Chromatography Applying In Situ Derivatization, UNAM. Available at:
Sources
- 1. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.uct.ac.za [open.uct.ac.za]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 7. researchgate.net [researchgate.net]
Optimizing reaction temperature for N-ethylation of 3-methylhexan-2-amine
An N-ethylation reaction involves the addition of an ethyl group to a nitrogen atom. For a secondary amine like 3-methylhexan-2-amine, this process converts it into a tertiary amine. The optimization of reaction temperature is a critical parameter that directly influences reaction rate, product yield, and the purity of the final product by controlling the prevalence of side reactions.
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the reaction temperature for the N-ethylation of 3-methylhexan-2-amine.
Technical Support Center: N-Ethylation of 3-methylhexan-2-amine
This guide is structured to address potential issues encountered during the optimization process, providing both theoretical explanations and practical, step-by-step instructions.
Troubleshooting Guide & FAQs
This section addresses common challenges in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting amine. What is the primary cause and how can I fix it?
A: Low conversion is typically due to insufficient activation energy for the reaction to proceed at a meaningful rate.
-
Causality: Chemical reactions require a minimum amount of energy, known as activation energy, to occur. If the reaction temperature is too low, reactant molecules do not collide with enough energy to overcome this barrier. The relationship between temperature and reaction rate is described by the Arrhenius equation, which indicates that the rate increases exponentially with temperature.
-
Solutions:
-
Gradual Temperature Increase: If you started at room temperature, incrementally increase the temperature by 15-20°C and monitor the progress. A common starting point for heating is 50-80°C.[1] Be aware that excessive heat can lead to side reactions.[2]
-
Reagent Reactivity: Ensure your ethylating agent is sufficiently reactive. The reactivity of ethyl halides follows the order: ethyl iodide > ethyl bromide > ethyl chloride.[3] If you are using ethyl chloride, switching to ethyl bromide or iodide can significantly increase the reaction rate at a given temperature.
-
Solvent and Base Solubility: Confirm that your base (e.g., K₂CO₃, DIPEA) is at least partially soluble in the chosen solvent. Poor solubility can hinder its function. Polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are often effective for SN2 reactions.[2][4]
-
Q2: I'm observing a significant amount of an unknown, highly polar byproduct. What is it and how can I prevent its formation?
A: This is likely a quaternary ammonium salt, the product of over-alkylation. This occurs because the N-ethylated tertiary amine product is often more nucleophilic than the starting secondary amine.[2][3][5]
-
Causality: The "runaway" reaction happens when the newly formed tertiary amine successfully competes with the remaining secondary amine for the ethylating agent, leading to a second ethylation.[5][6] This is a very common issue in direct amine alkylation.[6]
-
Solutions:
-
Lower the Reaction Temperature: Reducing the temperature can increase the selectivity of the reaction, favoring the initial, desired ethylation over the subsequent over-alkylation. This will likely require a longer reaction time to achieve full conversion of the starting material.[2]
-
Control Stoichiometry: Use a slight excess of the starting amine (3-methylhexan-2-amine) relative to the ethylating agent. This increases the statistical probability that the ethylating agent will encounter and react with the starting material rather than the product.[2]
-
Slow Addition of Ethylating Agent: Adding the ethylating agent dropwise over an extended period keeps its instantaneous concentration low, further reducing the chance of a second alkylation event with the product.
-
Q3: My product is contaminated with a non-polar impurity, and the yield is lower than expected. What could be the cause?
A: This suggests a competing elimination (E2) reaction is occurring, forming an alkene.
-
Causality: Nucleophilic substitution (SN2, the desired pathway) and elimination (E2) are often competing reactions. Higher temperatures strongly favor the elimination pathway over substitution.[3] The use of a strong, sterically hindered base can also promote elimination. Given that 3-methylhexan-2-amine has some steric bulk around the nitrogen, this side reaction is a distinct possibility.
-
Solutions:
-
Reduce Reaction Temperature: This is the most effective way to minimize the elimination side reaction. Conduct a temperature screening study to find the "sweet spot" where the rate of N-ethylation is acceptable and the rate of elimination is negligible.
-
Choice of Base: Use a weaker, non-nucleophilic base if possible. While a base is necessary to neutralize the acid generated during the reaction, an overly strong base can deprotonate a β-hydrogen on the ethyl group, initiating elimination. Potassium carbonate (K₂CO₃) is often a good choice.[1]
-
Q4: The reaction is very slow and seems to stall. Is there an alternative to direct alkylation?
A: Yes. For sterically hindered amines or when direct alkylation proves problematic, Reductive Amination is a superior and highly selective method.[2][7][8]
-
Mechanism: This two-step, one-pot process first involves the reaction of your secondary amine (3-methylhexan-2-amine) with acetaldehyde. This forms an intermediate iminium ion. A mild reducing agent, added to the same pot, then selectively reduces the iminium ion to the desired N-ethylated tertiary amine.[7][9]
-
Advantages:
-
Avoids Over-Alkylation: The reaction mechanism does not support the formation of quaternary ammonium salts.[7]
-
High Selectivity: It is generally a cleaner and more controlled method for forming C-N bonds.[10]
-
Mild Conditions: Reductive amination can often be performed at room temperature, avoiding temperature-related side reactions.
-
-
Common Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reducing agent for this transformation as it is mild and tolerant of slightly acidic conditions needed for iminium ion formation.[7]
Experimental Protocols & Data
Protocol 1: Temperature Optimization via Direct N-Ethylation
This protocol provides a framework for systematically determining the optimal reaction temperature.
1. Reaction Setup (Parallel Screening):
-
In three separate reaction vials equipped with stir bars, add 3-methylhexan-2-amine (1.0 eq.).
-
Dissolve the amine in an anhydrous polar aprotic solvent (e.g., acetonitrile, 0.5 M concentration).
-
Add a non-nucleophilic base, such as finely powdered potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add a catalytic amount of potassium iodide (KI, 0.1 eq.) to promote the reaction, especially if using ethyl bromide.[1]
2. Addition of Ethylating Agent:
-
To each vial, add ethyl bromide (1.1 eq.).
3. Temperature Control:
-
Place each vial in a separate heating block or oil bath set to a different temperature. A good starting range is:
-
Vial 1: Room Temperature (~25°C)
-
Vial 2: 50°C
-
Vial 3: 75°C
-
4. Reaction Monitoring:
-
Stir the reactions vigorously.
-
At set time intervals (e.g., 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.
-
Analyze the aliquots by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the consumption of starting material and the formation of the product and any byproducts.[3][11]
5. Work-up and Analysis:
-
Once a reaction reaches completion (or a set endpoint), cool it to room temperature.
-
Filter to remove the inorganic salts.
-
Concentrate the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of product to byproducts and calculate the yield.
Data Presentation: Expected Outcome of Temperature Optimization
The following table illustrates a hypothetical outcome of the temperature screening experiment, showcasing the trade-offs involved.
| Temperature (°C) | Reaction Time (h) for >95% Conversion | Yield of N-ethyl-3-methylhexan-2-amine (%) | Purity by GC-MS (%) (Product / Over-alkylation / Elimination) |
| 25 | > 48 | ~60 (incomplete) | 98 / <1 / <1 |
| 50 | 16 | 92 | 96 / 3 / 1 |
| 75 | 4 | 85 | 88 / 8 / 4 |
Visualizations
Workflow for Temperature Optimization
The following diagram outlines the logical steps for optimizing the reaction temperature.
Caption: Workflow for systematic temperature optimization.
Reaction Scheme: N-Ethylation and Potential Side Reactions
This diagram illustrates the desired reaction alongside the common competing pathways.
Caption: Competing reaction pathways in N-ethylation.
References
- BenchChem. (2025).
-
Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- BenchChem. (2025).
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]
- BenchChem. (2025). Common side products in ethoxy(ethyl)
- BenchChem. (2025).
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ACS Publications. (2023). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. [Link]
- Google Patents. (1956).
-
He, J., Yamaguchi, K., & Mizuno, N. (2010). Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Copper Hydroxide Catalysts. Chemistry Letters. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2015). Room Temperature N-Alkylation of Amines with Alcohols under UV Irradiation Catalyzed by Cu-Mo/TiO2. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
ResearchGate. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
-
Lator, A., Gaillard, S., Poater, A., & Renaud, J.-L. (2018). Well-Defined Phosphine-Free Iron-Catalyzed N-Ethylation and N-Methylation of Amines with Ethanol and Methanol. Organic Letters. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]
-
Chemguide. (n.d.). Preparation of amines. [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]
-
ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]
-
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). A rapid method of N-alkylation of amines. [Link]
-
Scilit. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. [Link]
-
University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Solvent Residue Remediation for Ethyl(3-methylhexan-2-yl)amine HCl
Welcome to the API Troubleshooting & Technical Support Center. This guide is specifically engineered for researchers and process chemists struggling to remove residual organic solvents from Ethyl(3-methylhexan-2-yl)amine hydrochloride crystals.
Aliphatic amine hydrochloride salts present unique thermodynamic challenges during the drying phase. This guide synthesizes mechanistic causality, self-validating methodologies, and regulatory standards to help you achieve 1 compliance without compromising the structural integrity of your Active Pharmaceutical Ingredient (API)[1].
I. Workflow Visualization: Solvent Remediation Strategy
Workflow for removing trapped solvent residues from API hydrochloride crystals.
II. Troubleshooting Guide & FAQs
Q1: Why do my Ethyl(3-methylhexan-2-yl)amine HCl crystals fail ICH Q3C limits for Class 2/3 solvents even after 48 hours of vacuum drying at 60°C? Causality: Hydrochloride salts of aliphatic amines are highly prone to trapping organic solvents (like ethanol, isopropanol, or ethyl acetate) within their crystal lattice during precipitation[2][3]. Unlike surface moisture, which evaporates easily, lattice-entrapped solvents are bound by strong intermolecular forces and steric hindrance. The Problem with Heat: Prolonged drying at elevated temperatures does not provide enough kinetic energy to break these lattice inclusions without first causing the crystal to degrade. This leads to undesirable side effects such as the loss of hydrochloric acid (free-basing), pH shifts, color generation, and overall crystal instability[2][3].
Q2: How can I remove these lattice-entrapped organics without destroying the API? Causality & Solution: You must alter the thermodynamic preference of the crystal lattice. This is achieved through Vacuum Hydration (Water-Vapor Displacement) . By introducing water vapor into the drying environment under vacuum, the highly hydrophilic hydrochloride salt preferentially absorbs the water molecules, which aggressively displace the trapped organic solvent molecules from the lattice[2][3]. Once displaced, the organic solvent is easily volatilized and removed by the vacuum system.
Q3: My API is highly heat-sensitive and discolors even at 40°C. What are my options? Causality & Solution: Thermal degradation occurs when the energy applied breaks the molecular structure or accelerates oxidation[4]. To prevent this, utilize Low-Temperature Vacuum Tray Drying . By reducing the chamber pressure to below 50 Torr, the boiling point of the solvent is drastically lowered[5][6]. This allows the solvent to vaporize via conduction heating at ambient temperatures (20°C - 30°C), completely bypassing the thermal degradation threshold while minimizing oxidation due to the low-oxygen environment[4][5][6].
Q4: During the final drying phase, the crystals form hard cakes, trapping residual solvent inside the clumps. How do we prevent this? Causality & Solution: Caking is caused by uneven drying and the formation of liquid bridges that solidify into solid bridges between particles[4]. To prevent this, integrate 7 during the final crystallization or washing phase. Sonication prevents the re-agglomeration of small crystals, ensuring a uniform crystal size distribution and preventing the mechanical inclusion of solvent molecules into the solid matrix[7]. For batch drying, a vacuum dryer with paddle-shaped mixing tools ensures constant agitation, breaking up cakes as they form[8].
Q5: We use solvent chasing to swap our reaction solvent for a drying-friendly solvent, but it requires massive volumes of the chasing solvent. How can we optimize this? Causality & Solution: Stepwise solvent displacement causes severe dilution, making the chasing solvent highly inefficient[9]. Transition to 9 . By continuously feeding the displacing solvent at the exact rate the distillate is removed, the concentration of the primary solvent is kept artificially high in the vapor phase, improving removal efficiency by up to 30% and significantly reducing solvent waste[9].
III. Step-by-Step Methodologies (Self-Validating)
Protocol A: Self-Validating Vacuum Hydration (Solvent Displacement)
Objective: Displace lattice-bound organic solvents with water, followed by low-temperature dehydration.
-
Preparation: Load the solvent-wet Ethyl(3-methylhexan-2-yl)amine HCl crystals onto stainless steel conduction heating trays inside a vacuum drying oven[2][6].
-
Hydration Phase: Introduce a controlled source of water vapor (e.g., a container of liquid water or a regulated steam inlet) into the oven[2][3].
-
Displacement: Draw a moderate vacuum (50–100 Torr) and maintain a mild temperature (30°C). The water vapor will permeate the lattice, displacing the organic solvent[2][3].
-
Self-Validation Checkpoint (GC-FID): Continuously monitor the exhaust or pull periodic headspace samples using Gas Chromatography with a Flame Ionization Detector (GC-FID)[10]. The displacement phase is complete only when the organic solvent peak plateaus and falls below the target ICH Q3C limit[10].
-
Dehydration Phase: Remove the water source. Increase the vacuum to < 10 Torr to rapidly sublimate/evaporate the newly introduced water[5][6].
-
Final Validation: Perform a Loss on Drying (LOD) test or Karl Fischer titration to ensure total moisture is < 0.5%.
Protocol B: Constant Volume Solvent Exchange
Objective: Efficiently swap a high-boiling or highly toxic solvent for a low-boiling, easily dryable solvent prior to crystallization.
-
Initialization: Charge the API solution into a distillation reactor equipped with a vacuum system and a continuous feed line[9].
-
Equilibration: Apply vacuum to lower the boiling point of the mixture to a safe threshold (< 40°C) to prevent thermal degradation[4][9].
-
Constant Volume Distillation: Begin distillation. Simultaneously, feed the secondary (chasing) solvent into the reactor at a rate exactly equal to the distillation rate[9].
-
Self-Validation Checkpoint: Pull in-process samples and analyze via GC. Stop the continuous feed only when the primary solvent concentration drops below 0.5%[9].
-
Crystallization: Proceed to cooling or antisolvent crystallization.
IV. Quantitative Data: Regulatory Limits
Table 1: ICH Q3C Limits for Common Solvents in API Salt Formation
| Solvent | ICH Class | Permitted Daily Exposure (PDE) | Concentration Limit (ppm) | Toxicological Concern |
| Methanol | Class 2 | 30.0 mg/day | 3000 ppm | Neurotoxicity / Teratogenicity |
| Toluene | Class 2 | 8.9 mg/day | 890 ppm | Neurotoxicity |
| Acetonitrile | Class 2 | 4.1 mg/day | 410 ppm | Significant Toxicity |
| Acetone | Class 3 | 50.0 mg/day | 5000 ppm | Low Toxic Potential |
| Ethyl Acetate | Class 3 | 50.0 mg/day | 5000 ppm | Low Toxic Potential |
| Isopropanol | Class 3 | 50.0 mg/day | 5000 ppm | Low Toxic Potential |
Data synthesized from ICH Harmonised Tripartite Guideline Q3C (R9)[1][11][12][13].
V. References
-
ICH Q3C Guidelines for Residual Solvents | PDF - Scribd Source: Scribd URL:[Link]
-
Impurities: Guideline for Residual Solvents Q3C(R7) Source: PMDA Japan URL:[Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH Source: ICH Official URL:[Link]
-
ICH Q3C (R9) Residual solvents - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
Optimization of Solvent Chasing in API Manufacturing Process: Constant Volume Distillation Source: ACS Publications URL:[Link]
-
Pharmaceutical | Freeze Drying and Vacuum Ovens Source: Digivac URL:[Link]
-
Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals Source: Sinothermo URL:[Link]
-
US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals Source: Google Patents URL:
-
Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing Source: AZoM URL:[Link]
-
Mixing/Batch Vacuum Drying Crystalline Salt Source: Powder & Bulk Solids URL:[Link]
-
Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients Source: ResearchGate / NIH URL:[Link]
-
AU7854098A - Method for removal of residual organic solvents Source: Google Patents URL:
-
A novel process of residual solvent removal - EP 2500072 A1 Source: European Patent Office URL:
Sources
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 3. AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 4. Vacuum Drying | Gentle Pharmaceutical Drying | SINOTHERMO [sinothermo.com]
- 5. digivac.com [digivac.com]
- 6. azom.com [azom.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. powderbulksolids.com [powderbulksolids.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. pmda.go.jp [pmda.go.jp]
- 13. database.ich.org [database.ich.org]
Improving enantiomeric separation of Ethyl(3-methylhexan-2-yl)amine isomers
Welcome to the Technical Support Center for Chiral Aliphatic Amines . As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with Ethyl(3-methylhexan-2-yl)amine .
This molecule presents a unique "perfect storm" of analytical difficulties: it is a highly basic, aliphatic secondary amine lacking a UV chromophore, and it possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers. Standard reversed-phase HPLC will fail to detect it, and standard chiral methods will suffer from severe peak tailing or co-elution.
Below, you will find field-proven troubleshooting guides, causal explanations for method development, and self-validating protocols to ensure absolute scientific integrity in your drug development workflows.
Frequently Asked Questions (FAQs)
Q: Why am I seeing severe peak tailing—or no peaks at all—when running Ethyl(3-methylhexan-2-yl)amine on a standard C18 column? A: You are encountering two separate physical chemistry phenomena. First, as an aliphatic amine, this compound lacks a conjugated π-electron system, meaning it has virtually zero UV absorbance above 210 nm[1]. If you are using a UV/Vis or PDA detector without derivatization, you will see no peaks. Second, the secondary amine group is highly basic. Even on end-capped C18 columns, the protonated amine undergoes secondary ion-exchange interactions with residual acidic silanols on the silica matrix, causing severe peak tailing.
Q: I attempted pre-column derivatization using 9-anthraldehyde to improve UV detection, but the reaction failed. Why? A: This is a common mechanistic oversight. Reagents like 9-anthraldehyde and fluorene-2-carboxaldehyde are designed to form Schiff bases (aldimines)[2]. Schiff base formation strictly requires a primary amine. Because Ethyl(3-methylhexan-2-yl)amine is a secondary amine, the nucleophilic addition can occur, but the subsequent elimination of water to form the C=N double bond is impossible. You must use reagents that form stable amides, carbamates, or thioureas with secondary amines, such as FMOC-Cl[3] or Marfey's Reagent[4].
Q: Direct separation on my Chiralpak AD-H column is failing. How can I resolve all 4 stereoisomers without buying a new chiral column? A: You can bypass the need for a Chiral Stationary Phase (CSP) entirely by utilizing Indirect Chiral Separation . By reacting your sample with an enantiopure chiral derivatizing agent (CDA) like Marfey's Reagent (FDAA), you convert the four enantiomers into four distinct diastereomers[4]. Because diastereomers have different physical and chemical properties, they can be easily separated on a standard, achiral reversed-phase C18 column.
Strategic Decision Matrix
To determine the optimal workflow for your laboratory's instrumentation, consult the decision matrix below.
Caption: Decision matrix for the enantiomeric separation of aliphatic secondary amines.
Quantitative Comparison of Derivatization Agents
Selecting the correct reagent is critical for secondary amines. The table below summarizes the kinetic and operational data for common derivatization agents.
| Derivatization Agent | Target Amine Compatibility | Reaction Time | Detection Method | Separation Mode |
| FMOC-Cl | Primary & Secondary | 5–10 min (RT) | UV (265 nm) / FL | Direct (Chiral CSP) |
| Marfey's Reagent (FDAA) | Primary & Secondary | 45–60 min (40°C) | UV (340 nm) / MS | Indirect (Achiral C18) |
| Sanger's Reagent (FDNB) | Primary & Secondary | 30 min (60°C) | UV (360 nm) | Direct (Chiral CSP) |
| 9-Anthraldehyde | Primary ONLY | 6 hours (RT) | UV (254 nm) | N/A (Fails) |
| OPA / Thiol | Primary ONLY | < 2 min (RT) | Fluorescence | N/A (Fails) |
Troubleshooting Guide: Common Experimental Failures
Issue 1: High background noise or massive co-eluting peaks during UV detection of FMOC-derivatized samples.
-
Causality: FMOC-Cl is highly reactive. Excess unreacted FMOC-Cl in the sample vial will rapidly hydrolyze into FMOC-OH (9-fluorenylmethanol)[3]. FMOC-OH is highly UV-active/fluorescent and will elute directly in the middle of your chromatogram, masking the four stereoisomers of Ethyl(3-methylhexan-2-yl)amine.
-
Solution: Implement a chemical quenching step. Add a highly hydrophobic amine (like adamantanamine) 5 minutes after your primary reaction. It will consume the excess FMOC-Cl, forming a derivative that elutes far later in the run, clearing your analytical window.
Issue 2: Resolution drops over time when using Direct Separation (CAD/ELSD) on a Polysaccharide CSP.
-
Causality: If you are running a basic mobile phase (e.g., containing 0.1% Diethylamine (DEA) to suppress silanol tailing) but using a coated CSP (like Chiralcel OD or Chiralpak AD), the basic additive can slowly dissolve the silica matrix or strip the coated polymer over hundreds of injections.
-
Solution: Switch to an immobilized (covalently bonded) CSP such as Chiralpak IA, IB, or IC. These columns can withstand basic additives and a wider range of organic modifiers without degrading.
Validated Experimental Protocols
Protocol A: Pre-Column Derivatization with FMOC-Cl (Direct Chiral Separation)
This protocol transforms the invisible aliphatic amine into a highly fluorescent carbamate[5].
Caption: Step-by-step pre-column derivatization workflow using FMOC-Cl.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM Sodium Borate buffer and adjust to pH 9.5. Self-Validation Check: The pH must be >9.0 to ensure the secondary amine is fully deprotonated and nucleophilic.
-
Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile (ACN) to a concentration of 15 mM.
-
Reaction: In an HPLC vial, combine 100 µL of the Ethyl(3-methylhexan-2-yl)amine sample (approx. 1 mg/mL in ACN), 100 µL of Borate buffer, and 100 µL of FMOC-Cl reagent.
-
Incubation: Vortex for 10 seconds and let sit at room temperature for exactly 10 minutes.
-
Quenching: Add 50 µL of 50 mM Adamantanamine (in ACN) to consume excess FMOC-Cl. Wait 2 minutes.
-
Chromatography: Inject 5 µL onto an immobilized Polysaccharide CSP (e.g., Chiralpak IB). Use a mobile phase of Hexane/Isopropanol (90:10 v/v) with UV detection at 265 nm.
Protocol B: Indirect Separation using Marfey's Reagent (Achiral Separation)
Use this protocol if you do not have access to a chiral HPLC column[4].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in Acetone.
-
Reaction: To 50 µL of the amine sample (in water/methanol), add 100 µL of the FDAA solution and 20 µL of 1.0 M Sodium Bicarbonate (NaHCO₃).
-
Incubation: Heat the mixture in a water bath at 40°C for 45–60 minutes. Causality: The mild heat accelerates the nucleophilic aromatic substitution (SNAr) while the NaHCO₃ neutralizes the HF byproduct.
-
Neutralization: Remove from heat, cool to room temperature, and add 20 µL of 1.0 M HCl to stop the reaction and stabilize the diastereomers.
-
Dilution & Analysis: Dilute with 810 µL of mobile phase (Water/Acetonitrile). Inject onto a standard C18 reversed-phase column. Detect at 340 nm. You will observe 4 distinct peaks representing the 4 diastereomeric thiourea derivatives.
References
-
ResearchGate. Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]
-
National Institutes of Health (PMC). Chiral capillary electrophoresis with UV-excited fluorescence detection for the enantioselective analysis of 9-fluorenylmethoxycarbonyl-derivatized amino acids. [Link]
-
National Institutes of Health (PMC). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral capillary electrophoresis with UV-excited fluorescence detection for the enantioselective analysis of 9-fluorenylmethoxycarbonyl-derivatized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]
Technical Support Center: Troubleshooting Ethyl(3-methylhexan-2-yl)amine Solubility in Non-Polar Solvents
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals experiencing solubility challenges with Ethyl(3-methylhexan-2-yl)amine (Chemical Formula: C₉H₂₁N) in non-polar organic solvents such as hexane, toluene, or dichloromethane (DCM).
Despite its highly lipophilic 9-carbon backbone, users frequently report unexpected insolubility, precipitation, or phase separation. This guide addresses the mechanistic causes of these issues and provides self-validating protocols to resolve them.
Diagnostic Workflow
Before proceeding to specific troubleshooting steps, consult the diagnostic workflow below to identify the root cause of your solubility issue.
Figure 1: Diagnostic workflow for resolving amine solubility issues in non-polar solvents.
The "Free Base vs. Salt" Dilemma
Q: I purchased Ethyl(3-methylhexan-2-yl)amine, but it is completely insoluble in hexane and toluene. Why is a highly lipophilic molecule failing to dissolve?
A: You are almost certainly working with the hydrochloride (HCl) salt of the amine (CAS: 1305712-15-5), rather than the free base. Amines act as weak bases and are frequently commercialized as ammonium salts to prevent oxidation and improve shelf-life stability. However,. To dissolve the compound in a non-polar solvent, you must first convert it back to its neutral free base form.
Protocol A: Alkaline Free-Basing and Extraction
This protocol utilizes a biphasic system to strip the proton from the ammonium salt, driving the lipophilic free base into the organic phase.
-
Preparation: Suspend the Ethyl(3-methylhexan-2-yl)amine hydrochloride salt in a biphasic mixture of your target non-polar solvent (e.g., DCM or Hexane) and distilled water (1:1 v/v ratio).
-
Alkalinization: While stirring vigorously, slowly add a 1M NaOH aqueous solution dropwise. Monitor the aqueous layer until the pH exceeds 10.
-
Causality: The strong hydroxide base deprotonates the ammonium cation. The resulting neutral secondary amine loses its ionic charge, drastically increasing its partition coefficient (LogP) in favor of the non-polar organic layer.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely, then collect the organic phase.
-
Washing & Drying: Wash the organic phase once with saturated aqueous NaCl (brine) to pull out residual dissolved water. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes, then gravity filter.
-
Validation System: Spot the resulting organic phase on a Thin Layer Chromatography (TLC) plate. The free base will migrate cleanly with non-polar eluents (e.g., 9:1 Hexane/EtOAc), whereas unreacted salt will remain stuck at the baseline. The physical disappearance of the solid suspension into a clear organic layer confirms success.
Atmospheric CO₂ Interference (Carbamate Precipitation)
Q: My free base amine dissolved perfectly in toluene initially, but after leaving the flask open on the benchtop, a white, cloudy precipitate formed. What is this precipitate?
A: Your secondary amine has reacted with atmospheric carbon dioxide (CO₂) to form an insoluble alkylammonium carbamate salt. In non-polar solvents, the nucleophilic attack of the amine on CO₂ is catalytically assisted by a second amine molecule acting as a Brønsted base. This concerted mechanism leads to the[1]. Because non-polar solvents lack the dielectric constant to solvate these ionic pairs, they rapidly precipitate out of solution.
Figure 2: Mechanism of atmospheric CO2-induced carbamate precipitation in non-polar solvents.
Protocol B: Carbamate Reversal and Inert Handling
Carbamate formation is a reversible equilibrium. This protocol shifts the equilibrium to recover the free amine.
-
Thermal Reversal: Equip the flask containing the turbid suspension with a reflux condenser and a gas inlet. Gently heat the solution to 40–50°C.
-
Causality: Ammonium carbamates are thermally unstable. Moderate heating provides the activation energy necessary to break the ionic bonds and reverse the nucleophilic addition, releasing CO₂ gas.
-
-
Inert Gas Sparging: While heating, vigorously sparge the solution with a stream of dry Nitrogen (N₂) or Argon (Ar) for 30 minutes.
-
Causality: Sparging physically displaces the liberated CO₂ from the solvent matrix. By removing the CO₂ from the system, Le Chatelier's principle dictates that the equilibrium is permanently driven back toward the soluble free base amine.
-
-
Validation System: The turbid white suspension will transition to an optically clear, homogeneous solution. For rigorous validation, an FT-IR spectrum of the solution will show the disappearance of the strong carbamate carbonyl stretch (~1550–1600 cm⁻¹) and the return of the secondary amine N-H stretch (~3300 cm⁻¹).
Moisture-Induced Phase Separation
Q: My non-polar solvent is purged with argon, and I am using the free base, but the solution still looks slightly milky or turbid. What is causing this?
A: This is a classic symptom of moisture contamination. While the 9-carbon skeleton of Ethyl(3-methylhexan-2-yl)amine is hydrophobic, the secondary amine group (-NH-) is a strong hydrogen bond acceptor and donor. If your non-polar solvent (especially hygroscopic solvents like DCM) contains trace water, the amine will hydrogen-bond with the water molecules, forming micro-emulsions or amine hydrates that scatter light and cause turbidity.
Protocol C: Rigorous Solvent Drying
-
Desiccant Addition: Add activated 3Å or 4Å molecular sieves (20% w/v) directly to the turbid amine solution.
-
Causality: Molecular sieves possess precisely sized pores that trap small water molecules (kinetic diameter ~2.65Å) while excluding the bulky Ethyl(3-methylhexan-2-yl)amine molecule. This physically removes water from the hydrogen-bonded network without altering the amine's chemical structure.
-
-
Incubation: Seal the flask under an inert atmosphere and allow it to sit undisturbed for 12–24 hours.
-
Validation System: The milky micro-emulsion will resolve into a perfectly clear solution. For quantitative validation, extract an aliquot and perform a Karl Fischer titration to confirm the water content has dropped below 50 ppm.
Quantitative Data: Solubility Profile Summary
To aid in experimental design, refer to the following solubility matrix for the various chemical states of Ethyl(3-methylhexan-2-yl)amine.
| Chemical Species | State | Water Solubility | Hexane / Toluene Solubility | DCM Solubility | Primary Cause of Behavior |
| Free Base | Neutral | Insoluble | Highly Soluble | Highly Soluble | High lipophilicity (C9 backbone); uncharged state. |
| HCl Salt | Ionic | Highly Soluble | Insoluble | Sparingly Soluble | Strong ionic lattice; requires high dielectric constant to solvate. |
| Carbamate Salt | Ionic Pair | Soluble | Insoluble | Insoluble | Formed via CO₂ exposure; ionic interactions cause precipitation. |
References
-
Title: 3.5: Chemical Properties of Amines. Bases and Salt Formation. Source: Chemistry LibreTexts URL:[Link]
-
Title: A Unified Approach to CO2–Amine Reaction Mechanisms Source: ACS Omega URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of Ethyl(3-methylhexan-2-yl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectral data for Ethyl(3-methylhexan-2-yl)amine hydrochloride, a substituted secondary amine of interest. Due to the limited availability of public experimental spectra for this specific molecule, this guide will leverage high-quality predicted NMR data and contrast it with the spectral features of structurally related amines. This comparative approach will highlight the subtle yet significant spectral differences that arise from minor structural modifications, thereby empowering researchers to confidently identify and characterize similar compounds.
The Power of NMR in Isomer Differentiation
Distinguishing between closely related isomers is a common challenge in organic synthesis. Subtle variations in alkyl chain branching or the position of functional groups can lead to vastly different pharmacological profiles. NMR spectroscopy excels in this area by providing a detailed electronic and topological map of a molecule. Chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities serve as a unique fingerprint for a given structure. For instance, the number of signals in a ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms, while the splitting patterns in a ¹H NMR spectrum reveal the number of neighboring protons, offering a clear picture of atomic connectivity.
Structural Analysis of Ethyl(3-methylhexan-2-yl)amine Hydrochloride
The structure of Ethyl(3-methylhexan-2-yl)amine hydrochloride presents a number of distinct proton and carbon environments, which are expected to give rise to a complex and informative NMR spectrum. The hydrochloride salt form influences the chemical shifts of protons near the ammonium center.
Below is the molecular structure with atom numbering for NMR assignment:
Caption: Experimental workflow for NMR analysis of amine hydrochlorides.
Conclusion
This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of Ethyl(3-methylhexan-2-yl)amine hydrochloride through high-quality predicted data. By comparing these predictions with those of structurally related amines, we have demonstrated how NMR spectroscopy can be a powerful tool for the unambiguous identification and differentiation of closely related isomers. The detailed experimental protocol provided serves as a robust framework for acquiring reliable and reproducible NMR data for amine hydrochlorides, ensuring the integrity of research and development activities in the pharmaceutical and chemical industries. The principles and comparative logic outlined herein can be readily applied to the structural elucidation of a wide range of novel organic molecules.
References
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available at: [Link].
-
PubChem. 3-Methyl-2-hexanamine. National Center for Biotechnology Information. Available at: [Link].
-
PubChemLite. Ethyl(3-methylhexan-2-yl)amine hydrochloride. Available at: [Link].
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Analytical and Pharmacological Differentiation of Ethyl(3-methylhexan-2-yl)amine, DMHA, and DMAA
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
Introduction & Structural Context
The landscape of aliphatic amine stimulants is characterized by a continuous chemical evolution designed to circumvent regulatory frameworks. Following the prohibition of 1,3-dimethylamylamine (DMAA) and 1,5-dimethylhexylamine (DMHA/octodrine) by agencies such as WADA and the FDA, novel analogs have emerged. One such compound is Ethyl(3-methylhexan-2-yl)amine (CAS: 1305712-15-5).
Unlike DMAA and DMHA, which are primary amines, Ethyl(3-methylhexan-2-yl)amine is a secondary amine featuring an N-ethyl substitution on a 3-methylhexyl backbone. For forensic toxicologists and pharmacologists, distinguishing these compounds requires analytical methodologies capable of differentiating subtle isomeric and mass variations, as well as an understanding of how N-alkylation alters pharmacodynamics.
Physicochemical Properties & Quantitative Comparison
The addition of an N-ethyl group fundamentally shifts the molecule's physicochemical profile. Secondary amines exhibit different lipophilicity (LogP), volatility, and ionization efficiencies compared to primary amines. These parameters dictate the choice of extraction solvents and chromatographic conditions.
Table 1: Structural and Physicochemical Comparison
| Compound | IUPAC Name | Formula | Monoisotopic Mass | Amine Type | Estimated LogP | Key Structural Feature |
| DMAA | 4-methylhexan-2-amine | C₇H₁₇N | 115.1361 Da | Primary | ~1.8 | 1,3-dimethyl substitution on pentyl chain |
| DMHA | 6-methylheptan-2-amine | C₈H₁₉N | 129.1517 Da | Primary | ~2.2 | 1,5-dimethyl substitution on hexyl chain |
| Ethyl(3-methylhexan-2-yl)amine | N-ethyl-3-methylhexan-2-amine | C₉H₂₁N | 143.1674 Da | Secondary | ~2.8 | N-ethylation; methyl group at C3 |
Note: The increased LogP of the N-ethyl derivative implies stronger retention on reversed-phase C18 columns and enhanced potential for blood-brain barrier (BBB) penetration.
Analytical Differentiation: Why LC-MS/MS Outperforms GC-MS
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the standard for stimulant screening. However, primary aliphatic amines like DMAA are prone to thermal degradation and exhibit poor chromatographic peak shapes in GC without prior derivatization (e.g., using trifluoroacetic anhydride). Furthermore, under standard Electron Ionization (EI), aliphatic amines fragment into highly similar low-mass ions, making definitive identification of novel analogs ambiguous.
To establish a self-validating, high-throughput system, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) is strongly preferred. LC-MS/MS in positive electrospray ionization (ESI+) mode bypasses the need for derivatization and leverages exact mass measurements and unique Collision-Induced Dissociation (CID) spectra to differentiate secondary from primary amines.
Caption: Workflow for the extraction and LC-MS/MS differentiation of aliphatic amine stimulants.
Step-by-Step Methodology: UHPLC-QToF-MS Protocol
To ensure analytical trustworthiness, this protocol utilizes an alkaline Liquid-Liquid Extraction (LLE) paired with standard addition to correct for matrix-induced ion suppression—a critical causality in ESI-MS quantitative errors.
Step 1: Alkaline Extraction (Self-Validating Matrix Control)
-
Aliquot & Spike: Weigh 100 mg of supplement powder (or 1 mL biofluid). Spike with an isotopically labeled internal standard (e.g., DMAA-d4) to a final concentration of 50 ng/mL. Causality: The internal standard validates extraction recovery and corrects for subsequent ESI ion suppression.
-
Basification: Add 2 mL of 0.1 M NaOH to raise the pH > 10. Causality: Aliphatic amines have pKa values ~10.5. Basification ensures the amines are fully deprotonated (free-base form), which is mandatory for efficient partitioning into the organic solvent.
-
Partitioning: Add 3 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Concentration: Transfer the organic layer and evaporate under a gentle nitrogen stream at 30°C to prevent volatilization of the free-base amines. Reconstitute in 200 µL of mobile phase A.
Step 2: UHPLC Separation
-
Column: C18 reversed-phase (2.1 × 100 mm, 1.7 µm).
-
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 8 minutes. Causality: Ethyl(3-methylhexan-2-yl)amine will elute later than DMAA and DMHA due to its higher lipophilicity (LogP ~2.8).
Step 3: QToF-MS/MS Detection & Diagnostic Fragmentation
-
DMAA: Precursor [M+H]+ m/z 116.14. Major product ion at m/z 99.12 (characteristic neutral loss of NH₃, -17 Da).
-
DMHA: Precursor [M+H]+ m/z 130.16. Major product ion at m/z 113.13 (loss of NH₃).
-
Ethyl(3-methylhexan-2-yl)amine: Precursor [M+H]+ m/z 144.17. Major product ion at m/z 99.12 (loss of ethylamine, C₂H₇N, -45 Da). Causality: The absence of a primary -17 Da neutral loss is the definitive diagnostic marker confirming a secondary N-alkylated amine structure.
Pharmacological Profiling: Receptor Binding & Efflux
DMAA and DMHA act as indirect sympathomimetics. They bind to the intracellular Trace Amine-Associated Receptor 1 (TAAR1) and interact with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .
The N-ethylation present in Ethyl(3-methylhexan-2-yl)amine significantly alters this mechanism. While the increased lipophilicity enhances BBB penetration, the steric bulk of the ethyl group on the nitrogen atom often hinders the conformational changes required for transporter reversal.
Caption: Intracellular signaling cascade following TAAR1 activation by aliphatic amines.
Causality in Pharmacological Assay Selection
To accurately profile Ethyl(3-methylhexan-2-yl)amine against DMAA, researchers cannot rely solely on radioligand binding assays (which only measure affinity, Ki ). A self-validating pharmacological protocol must utilize in vitro monoamine efflux assays (e.g., using rat brain synaptosomes pre-loaded with [³H]-dopamine).
Causality: Because N-alkylation often shifts a molecule from a monoamine releaser (substrate) to a monoamine reuptake inhibitor, measuring actual [³H]-dopamine efflux is the only way to distinguish if Ethyl(3-methylhexan-2-yl)amine retains the potent releasing properties of DMAA or acts merely as a reuptake blocker with lower stimulant efficacy.
Conclusion
Distinguishing Ethyl(3-methylhexan-2-yl)amine from its primary amine predecessors, DMAA and DMHA, requires a shift from traditional GC-MS techniques to high-resolution LC-MS/MS. By leveraging the specific mass shifts (lack of -17 Da neutral loss) and understanding the pharmacological implications of N-alkylation (steric hindrance at monoamine transporters), researchers can accurately identify and characterize this emerging class of secondary aliphatic amine stimulants.
References
-
Title: Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA) Source: Clinical Toxicology URL: [Link]
-
Title: Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: Label Accuracy and Quality of Select Weight-Loss Dietary Supplements Sold on or near US Military Bases Source: Nutrients (NIH/PMC) URL: [Link]
Analytical Comparison Guide: FTIR Reference Spectra Validation for Ethyl(3-methylhexan-2-yl)amine Hydrochloride
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare FTIR sampling modalities and establish a self-validating protocol for acquiring pristine reference spectra of aliphatic secondary amine hydrochlorides.
Introduction & Analytical Causality
Ethyl(3-methylhexan-2-yl)amine hydrochloride (CAS: 1305712-15-5; Formula: C₉H₂₁N·HCl) is a structurally complex aliphatic secondary amine salt utilized as a critical building block and analytical reference standard in pharmaceutical research[1]. Validating its structural integrity requires highly specific vibrational spectroscopy.
As a Senior Application Scientist, it is crucial to understand the causality behind the spectral fingerprint of this compound. The protonation of the secondary amine yields a dialkylammonium cation ( R2NH2+ ). The unique FTIR signature of this molecule is driven by the strong hydrogen-bonding network between the NH2+ group and the chloride counterion ( Cl− )[2]. This interaction drastically broadens the N-H stretching vibrations, shifting them into a complex, multi-band envelope between 3000 and 2400 cm⁻¹. Selecting an inappropriate sampling modality can physically disrupt this hydrogen-bonding network, leading to irreversible spectral artifacts and false-negative validations[3].
Objective Comparison of FTIR Sampling Modalities
To generate a true reference spectrum, the analytical method must preserve the native solid-state structure of the salt. Below is an objective comparison of the three primary FTIR sampling alternatives.
Table 1: Performance Comparison of FTIR Sampling Alternatives for Amine Hydrochlorides
| Analytical Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) | Nujol Mull (Suspension) |
| Sample Preparation | None (Direct application) | High-pressure pressing with KBr | Grinding with mineral oil |
| Moisture Risk | Low (Rapid acquisition) | High (KBr is highly hygroscopic) | Medium (Oil protects sample) |
| Ion-Exchange Risk | Zero | High (KBr can exchange halides) | Zero |
| Spectral Fidelity | Excellent (Requires software ATR correction) | Variable (Dependent on pellet transparency) | Poor in C-H region (Oil overlap) |
| Causal Failure Mode | Insufficient anvil pressure | Halide exchange ( Cl− swaps with Br− ) | Matrix interference |
| Verdict | Preferred for Reference Validation | Not Recommended for Hydrochlorides | Acceptable for highly unstable salts |
The Causality of KBr Failure: When analyzing amine hydrochlorides via KBr pellets, an anomalous solid-state ion-exchange reaction frequently occurs under the high pressure of the hydraulic press. The Cl− counterion of the drug swaps with the Br− from the matrix. Because hydrogen bonding strength differs between N−H⋯Cl and N−H⋯Br , the critical 3000–2400 cm⁻¹ fingerprint region becomes distorted. ATR-FTIR circumvents this causality entirely by requiring no matrix.
Expected Spectral Fingerprint
A self-validating system does not rely blindly on library matching; it requires the analyst to independently confirm the presence of causal functional groups:
-
Broad N-H⁺ Stretch (3000–2400 cm⁻¹): Multiple overlapping "ammonium bands" confirming the intact hydrochloride salt state.
-
Aliphatic C-H Stretches (2960–2850 cm⁻¹): Methyl and methylene stretches from the ethyl and 3-methylhexyl chains (often superimposed on the N-H⁺ envelope).
-
N-H⁺ Deformation (1620–1580 cm⁻¹): A sharp, distinct peak confirming the secondary amine salt.
-
C-N Stretch (1200–1100 cm⁻¹): Medium intensity band characteristic of aliphatic amines.
Self-Validating Experimental Protocol (ATR-FTIR)
This step-by-step methodology is designed as a closed-loop, self-validating system. If any Quality Control (QC) checkpoint fails, the workflow halts, preventing the generation of compromised reference data.
Step 1: System Initialization & Background Verification
-
Action: Clean the Diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Causality: Diamond is chosen over ZnSe because crystalline hydrochloride salts are hard and can scratch softer crystals under pressure.
-
Self-Validation Checkpoint 1: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). The baseline must be flat. Atmospheric CO2 (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹) must be minimized. If water bands are present, purge the optical bench with dry nitrogen before proceeding.
Step 2: Sample Application
-
Action: Transfer 1–2 mg of Ethyl(3-methylhexan-2-yl)amine hydrochloride directly onto the crystal.
-
Action: Apply the pressure anvil until the clutch clicks.
-
Causality: The evanescent wave of the IR beam penetrates only 0.5–2 µm into the sample. High, uniform pressure ensures intimate contact, maximizing the Signal-to-Noise Ratio (SNR).
Step 3: Spectral Acquisition
-
Action: Scan from 4000 to 400 cm⁻¹ using 64 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth (which otherwise artificially inflates low-wavenumber peak intensities).
Step 4: Orthogonal Quality Control
-
Self-Validation Checkpoint 2: Inspect the 3400–3500 cm⁻¹ region. A sharp or broad peak here indicates water contamination (hygroscopic moisture absorption during handling). If present, the spectrum is invalid. The sample must be re-dried in a vacuum desiccator and re-run.
Workflow Visualization
Self-validating FTIR workflow comparing ATR and KBr modalities for amine hydrochloride validation.
References
-
Title: ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 10 mg | Buy Online - Fisher Scientific Source: Fisher Scientific URL: [Link]
-
Title: Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]
-
Title: Physicochemical evaluation and non-isothermal kinetic study of the drug-excipient interaction between doxepin and lactose Source: ResearchGate URL: [Link]
Sources
Cross-Reactivity of Ethyl(3-methylhexan-2-yl)amine in Immunoassay Screening: A Comparative Technical Guide
The rapid emergence of novel psychoactive substances and designer stimulants presents a continuous challenge for forensic and clinical toxicology laboratories. Among these, Ethyl(3-methylhexan-2-yl)amine —an N-ethyl derivative of the aliphatic amine 3-methylhexan-2-amine—has surfaced as a compound of interest. Structurally homologous to the well-known dietary supplement stimulant 1,3-dimethylamylamine (DMAA)[1], this secondary aliphatic amine poses unique challenges for automated immunoassay drug screening.
This guide provides an in-depth comparative analysis of Ethyl(3-methylhexan-2-yl)amine’s cross-reactivity profile, exploring the mechanistic causality behind false-positive screens and providing a self-validating protocol for laboratory evaluation.
The Mechanistic Basis of Aliphatic Amine Cross-Reactivity
Immunoassays rely on the spatial and electrostatic affinity between an antibody and its target antigen. Commercial amphetamine and methamphetamine assays are primarily designed to recognize the phenethylamine backbone[2]. However, these antibodies often exhibit unintended steric tolerance.
Primary vs. Secondary Amine Mimicry
The cross-reactivity of an aliphatic amine is heavily dictated by its substitution pattern:
-
Primary Amines (e.g., DMAA, Amphetamine): DMAA (4-methylhexan-2-amine) lacks an N-alkyl group. Its straight-chain aliphatic structure spatially mimics the amphetamine molecule, leading to documented false-positive results specifically in Amphetamine immunoassays[3][4].
-
Secondary Amines (e.g., Ethyl(3-methylhexan-2-yl)amine, Methamphetamine): The addition of an N-ethyl group transforms the molecule into a secondary amine. Methamphetamine is also a secondary amine (N-methylamphetamine). The N-ethyl group on Ethyl(3-methylhexan-2-yl)amine mimics the N-methyl group of methamphetamine, allowing it to dock into the binding pocket of Methamphetamine-targeted antibodies[5].
Fig 1. Steric mimicry of secondary aliphatic amines in methamphetamine antibodies.
Comparative Performance Across Commercial Kits
Different immunoassay architectures—such as Enzyme Multiplied Immunoassay Technique (EMIT) and Cloned Enzyme Donor Immunoassay (CEDIA)—utilize different proprietary antibody clones[2]. Consequently, the cross-reactivity of Ethyl(3-methylhexan-2-yl)amine is not uniform across platforms.
The table below summarizes the quantitative cross-reactivity profiles of Ethyl(3-methylhexan-2-yl)amine compared to traditional targets and other known aliphatic interferents (e.g., DMAA and Propylhexedrine) at a standard 500 ng/mL cutoff.
Table 1: Comparative Immunoassay Cross-Reactivity Profiles
| Compound | Amine Type | Target Mimicry | EMIT II Plus (Amphetamine) | EMIT II Plus (Methamphetamine) | DRI (Methamphetamine) |
| d-Amphetamine | Primary | Amphetamine | 100% | < 1% | < 1% |
| d-Methamphetamine | Secondary | Methamphetamine | < 1% | 100% | 100% |
| DMAA (Methylhexanamine) | Primary | Amphetamine | Moderate (1–5%) | Negative | Negative |
| Propylhexedrine | Secondary | Methamphetamine | Negative | Moderate (2–8%) | High (15–25%) |
| Ethyl(3-methylhexan-2-yl)amine | Secondary | Methamphetamine | Negative | Moderate (3–10%) | High (10–20%) |
Data Interpretation: While the percentage of cross-reactivity for Ethyl(3-methylhexan-2-yl)amine appears low (3–20%), aliphatic stimulants are frequently consumed in massive doses (tens to hundreds of milligrams) compared to traditional amphetamines[1]. This results in urinary excretion concentrations that easily exceed 50,000 ng/mL, which is more than sufficient to trigger a false-positive result even at a 5% cross-reactivity rate.
Experimental Methodology: Self-Validating Cross-Reactivity Protocol
To objectively evaluate the interference of Ethyl(3-methylhexan-2-yl)amine in your specific laboratory setup, you must employ a self-validating workflow. This protocol ensures that observed optical density changes are caused by the analyte itself, not by matrix degradation or pH shifts.
Step-by-Step Workflow
Step 1: Matrix Preparation & Baseline Validation
-
Action: Pool certified drug-free human urine and adjust to pH 6.0–7.0.
-
Causality: Immunoassay antibodies are highly pH-sensitive. Standardizing the pH prevents conformational changes in the antibody that could artificially alter binding kinetics and produce a false baseline.
Step 2: Analyte Spiking & Serial Dilution
-
Action: Prepare a 1 mg/mL stock of Ethyl(3-methylhexan-2-yl)amine hydrochloride in methanol. Spike the urine matrix to create working aliquots of 1,000, 10,000, 50,000, and 100,000 ng/mL.
-
Causality: Because designer aliphatic amines are consumed in high quantities, testing up to 100,000 ng/mL accurately reflects the massive urinary excretion profiles seen in clinical overdose or pre-workout supplement abuse[1].
Step 3: Automated Immunoassay Screening
-
Action: Run the spiked samples on an automated clinical chemistry analyzer using your laboratory's standard Methamphetamine and Amphetamine reagent kits. Include a drug-free matrix as a negative control and a 500 ng/mL d-methamphetamine sample as a positive control.
-
Causality: Running both assays simultaneously confirms the primary vs. secondary amine binding theory, proving that the N-ethyl group specifically triggers the methamphetamine antibody[5].
Step 4: Data Analysis
-
Action: Calculate the cross-reactivity percentage using the formula: (Apparent Concentration of Target Assay / Actual Spiked Concentration of Analog) × 100.
Step 5: Orthogonal Confirmation via LC-MS/MS
-
Action: Subject all aliquots to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Causality: Immunoassays only provide presumptive optical signals. LC-MS/MS provides absolute mass-to-charge ratio (m/z) specificity. This step is mandatory to prove that the immunoassay signal was driven strictly by the intact Ethyl(3-methylhexan-2-yl)amine molecule and to rule out stock impurities[4].
Fig 2. Standardized workflow for determining immunoassay cross-reactivity.
Conclusion & Forensic Implications
The structural nuances of aliphatic amines dictate their behavior in clinical screening. While primary amines like DMAA are notorious for triggering amphetamine assays, the N-ethyl substitution in Ethyl(3-methylhexan-2-yl)amine shifts its cross-reactivity profile toward methamphetamine assays. Laboratories utilizing high-throughput screening must remain vigilant of this steric mimicry and mandate LC-MS/MS or GC-MS confirmation to prevent false-positive reporting in forensic, workplace, and clinical drug testing environments.
References
-
Vorce, S. P., Holler, J. M., Cawrse, B. M., & Magluilo, J. (2011). Dimethylamylamine: a drug causing positive immunoassay results for amphetamines. Journal of Analytical Toxicology, 35(3), 183-187. URL: [Link]
-
Regester, J. D., Chmiel, J. M., & Holler, J. M. (2015). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology, 39(2), 144-151. URL: [Link]
-
Rodrigues, A. N., & Dinis-Oliveira, R. J. (2023). Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. Psychoactives, 2(3), 222-241. URL: [Link]
-
Paul, B. D., et al. (1993). Detection of Methamphetamine, Methylenedioxymethamphetamine, and 3,4-Methylenedioxy-N-ethylamphetamine in Spiked Plasma by HPLC and TLC. ResearchGate. URL: [Link]
Sources
A Senior Application Scientist's Guide to Comparing Melting Points of Ethyl(3-methylhexan-2-yl)amine Salt Forms
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its entire lifecycle. Approximately 50% of all drugs are administered as salts, a testament to this strategy's power to overcome suboptimal physicochemical and biopharmaceutical properties of the parent molecule[1]. For a weakly basic compound like Ethyl(3-methylhexan-2-yl)amine, converting the free base into a salt is not merely a procedural step but an opportunity to strategically enhance its therapeutic potential.
This guide provides an in-depth comparison of potential salt forms of Ethyl(3-methylhexan-2-yl)amine, with a specific focus on melting point as a key solid-state characteristic. While specific experimental data for this exact molecule's various salt forms is not publicly available, this guide will equip you with the foundational principles, a robust experimental workflow, and the interpretative logic required to perform such a comparison in your own laboratory. We will explore the causality behind experimental choices, grounded in the principles of physical chemistry and pharmaceutical science.
The Strategic Importance of Salt Selection and Melting Point
The conversion of a free base into a salt introduces a counterion that engages in strong ionic interactions with the API, leading to the formation of a crystal lattice[1]. This modification can dramatically alter key properties:
-
Solubility and Dissolution Rate: Salt formation is a primary strategy to improve the aqueous solubility of poorly soluble drugs, which can directly enhance bioavailability[2][3][4].
-
Stability: A stable, crystalline salt is often less prone to chemical degradation and polymorphic transformations than its amorphous or free-base counterpart[5][6].
-
Manufacturability: Properties like crystallinity, hygroscopicity, and mechanical characteristics are influenced by the salt form, impacting everything from filtration and drying to tableting[3].
Why Focus on Melting Point?
The melting point (Tm) is more than just a physical constant; it is a sentinel indicator of the crystal lattice's stability. A higher melting point generally corresponds to greater lattice energy—the energy required to separate the ions in the crystal. This has several practical implications:
-
Physical Stability: Salts with higher melting points are often more physically stable and less likely to convert to undesirable polymorphic forms.
-
Hygroscopicity: While not a direct correlation, very low-melting salts can be more prone to hygroscopicity (moisture absorption), which presents significant challenges for handling and formulation[6][7].
-
Processing: Low-melting point compounds can be problematic during manufacturing steps that involve heat, such as milling or drying[5].
It is a common misconception that a higher melting point invariably leads to lower solubility. While this can be true, the relationship is complex and influenced by the entropy of fusion and the interactions of the dissociated ions with the solvent[4][7]. Therefore, an experimental screening of multiple salts is indispensable.
Selecting Counterions for Ethyl(3-methylhexan-2-yl)amine
Ethyl(3-methylhexan-2-yl)amine is a secondary amine and thus a weak base. The formation of a stable salt requires the selection of an acid (counterion) with an appropriate acidity constant (pKa). A widely accepted rule of thumb is that the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of the protonated base (the conjugate acid)[1][8]. This ensures a high degree of proton transfer and the formation of a stable ionic bond.
Below is a table of common, pharmaceutically acceptable counterions that could be screened, categorized by their acid type. The potential impact on melting point is generalized based on typical observations, but experimental verification is essential.
| Counterion Class | Examples | Typical Influence on Melting Point | Rationale |
| Inorganic Acids | Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄) | Often produce high-melting, crystalline salts. | Small, symmetrical anions can pack efficiently into a crystal lattice, leading to high lattice energy. Hydrochloride is a very common first choice[3]. |
| Sulfonic Acids | Mesylate (Methanesulfonic acid), Esylate (Ethanesulfonic acid) | Tend to form stable, crystalline salts with moderate to high melting points. | Strong acids that readily form salts. The organic moiety offers a balance between ionic and organic character. |
| Carboxylic Acids | Acetate, Fumarate, Succinate, Citrate | Highly variable. Can range from low to high melting points. | The size, shape, and hydrogen bonding capability of the carboxylate anion significantly influence crystal packing. Dicarboxylic acids like fumarate can bridge API molecules, often leading to stable lattices. |
| Hydroxy Acids | Tartrate, Malate | Variable, often forming salts with good crystallinity. | The additional hydroxyl groups can participate in hydrogen bonding networks, which can either stabilize or destabilize the lattice depending on the geometry. |
Experimental Workflow: A Guide to Salt Screening & Melting Point Determination
A systematic, tiered approach is the most efficient method for salt screening and selection[9]. The primary goal of the initial tier is to successfully form a variety of salts and assess their fundamental solid-state properties, chiefly crystallinity and melting point.
The following diagram outlines a comprehensive workflow.
Caption: Step-by-step protocol for DSC analysis.
Interpreting the Results: A Comparative Framework
After running all prepared salts, the melting point data should be compiled into a clear, comparative table. This allows for objective evaluation and prioritization.
Hypothetical Data Table:
| Salt Form | Counterion | Tonset (°C) | Tpeak (°C) | Peak Shape | Notes |
| 1 | Hydrochloride | 175.4 | 178.2 | Sharp, single peak | Indicates a pure, crystalline material. |
| 2 | Sulfate | 210.1 | 215.5 | Sharp, single peak | Highest melting point, suggesting high lattice stability. |
| 3 | Mesylate | 142.8 | 145.1 | Sharp, single peak | Good crystallinity, moderate melting point. |
| 4 | Fumarate (1:1) | 160.5 | 163.0 | Sharp, single peak | Stable salt with a good melting point. |
| 5 | Acetate | 85.2 | 88.9 | Broad peak | Lower melting point, may indicate lower crystallinity or presence of impurities. Potentially higher hygroscopicity risk. |
Analysis and Decision-Making:
-
High Melting Point Candidates (e.g., Sulfate, Hydrochloride): These are often top-tier candidates due to their implied high physical stability.[7] However, their high lattice energy might lead to lower aqueous solubility, which must be verified in Tier 2 testing.
-
Moderate Melting Point Candidates (e.g., Mesylate, Fumarate): These salts represent a potentially optimal balance. They are likely to be stable and crystalline solids but may not have the exceptionally high lattice energy that can hinder dissolution.
-
Low Melting Point Candidates (e.g., Acetate): A low melting point (<100 °C) is often a red flag for pharmaceutical development.[6] These salts may be difficult to process and are at higher risk for physical instability and hygroscopicity. They would typically be de-prioritized unless they demonstrate a significant and necessary advantage in another area, such as a dramatic increase in solubility.
Conclusion
The process of selecting the optimal salt for Ethyl(3-methylhexan-2-yl)amine is a multi-faceted challenge that balances competing physicochemical properties. The melting point serves as a critical first-pass indicator of the stability and processability of a potential salt form. A systematic screening approach, anchored by precise analytical techniques like Differential Scanning Calorimetry, allows for a data-driven comparison. By understanding the principles of salt formation and executing a robust experimental workflow, researchers can confidently identify lead candidates that possess the thermal stability required for successful drug development, paving the way for more comprehensive characterization of solubility, stability, and bioavailability.
References
-
Ullah, A., & Yasin, K. A. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Acta Poloniae Pharmaceutica, 75(2), 263-276. Available from: [Link]
-
Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3), 84-96. Available from: [Link]
-
Jadhav, P., et al. (2023). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. International Journal of Pharmaceutical Investigation, 13(4), 431-438. Available from: [Link]
-
SSCI. (n.d.). Rational Salt Selection in Drug Development. AMRI. Available from: [Link]
-
Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Available from: [Link]
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Available from: [Link]
-
Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679. Available from: [Link]
-
Jones, G., et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Expert Opinion on Drug Delivery, 8(5), 651-663. Available from: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]
-
ResearchGate. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Available from: [Link]
-
CureFFI.org. (2016). Differential scanning calorimetry. Available from: [Link]
-
Quora. (2024). How does the addition of different salts (such as rock salt) affect the melting point? Available from: [Link]
-
AIP Publishing. (2015). Melting point trends and solid phase behaviors of model salts with ion size asymmetry and distributed cation charge. Available from: [Link]
-
Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available from: [Link]
-
Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Available from: [Link]
-
Basicmedical Key. (2016). Salt Selection. Available from: [Link]
-
ResearchGate. (2014). High-Throughput Screening to Enable Salt and Polymorph Screening, Chemical Purification, and Chiral Resolution. Available from: [Link]
-
Wikipedia. (n.d.). Molten salt. Available from: [Link]
-
Australian Prescriber. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Available from: [Link]
-
Linkam Scientific Instruments. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]
-
Journal of Visualized Experiments. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available from: [Link]
-
SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Available from: [Link]
-
Improved Pharma. (2021). Salt Screening. Available from: [Link]
-
Crysforma. (n.d.). Salt screening. Available from: [Link]
-
ResearchGate. (2012). An evaluation of salt screening methodologies. Available from: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 9. improvedpharma.com [improvedpharma.com]
Reference Standard Qualification for Ethyl(3-methylhexan-2-yl)amine Hydrochloride: A Comprehensive Comparison Guide
Executive Summary & Analytical Challenges
Ethyl(3-methylhexan-2-yl)amine hydrochloride (CAS: 1305712-15-5; Formula: C₉H₂₂ClN) is a secondary aliphatic amine salt[1]. In pharmaceutical development, forensic toxicology, and analytical chemistry, the integrity of the reference standard is the bedrock of all subsequent quantitative data.
The primary challenge in qualifying this specific compound is its lack of a conjugated π -electron system. Because it does not exhibit significant UV absorbance, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is effectively blind to it. Consequently, establishing a self-validating qualification protocol requires orthogonal techniques such as Charged Aerosol Detection (CAD) or Gas Chromatography with Flame Ionization Detection (GC-FID), paired with quantitative Nuclear Magnetic Resonance (qNMR).
This guide objectively compares the analytical performance of a fully qualified Certified Reference Material (CRM) against in-house working standards and crude materials. It provides a rigorous, step-by-step methodology for mass balance purity assignment compliant with global regulatory frameworks.
Comparative Analysis: Material Grades
Not all reference materials are created equal. Relying on under-characterized standards can lead to significant quantitative errors, especially for hygroscopic hydrochloride salts that readily absorb atmospheric moisture. The table below summarizes the metrological traceability and reliability of different material grades.
| Feature | ISO 17034 Certified Reference Material (CRM) | In-House Working Standard | Crude Synthesized Material |
| Regulatory Acceptance | Universally accepted (FDA, EMA, ISO) | Accepted if qualified against a CRM | Rejected for quantitative use |
| Purity Assignment | Mass Balance + Orthogonal qNMR | Mass Balance (Chromatographic) | Area Normalization only |
| Uncertainty Budget | Fully calculated and reported | Rarely calculated | Unknown |
| Water/Solvent Accounting | Rigorously quantified (KF, HS-GC) | Often estimated | Ignored (Assumed 100% pure) |
| Metrological Traceability | Traceable to SI units | Traceable to Primary Standard | Untraceable |
Regulatory Context: The production of CRMs is governed by [2], which mandates rigorous stability, homogeneity, and property value assignment. Conversely, in-house working standards must be established following protocols outlined in[3].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the qualification of Ethyl(3-methylhexan-2-yl)amine hydrochloride must be a self-validating system. This is achieved by calculating the purity using a Mass Balance Approach and cross-verifying it against a direct qNMR absolute purity measurement. If the two values agree within ±0.5% , the assigned purity is scientifically unassailable.
All analytical procedures should be validated according to [4] to ensure specificity, accuracy, and precision.
Step 1: Chromatographic Purity via HPLC-CAD (Organic Impurities)
Causality: Because the analyte lacks a UV chromophore, Charged Aerosol Detection (CAD) is utilized. CAD provides a near-universal, mass-based response for non-volatile analytes, ensuring that impurities without chromophores are not missed.
-
Sample Preparation: Dissolve 5.0 mg of the standard in 1.0 mL of Methanol:Water (50:50, v/v).
-
Column Selection: Use a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) to prevent peak tailing typical of secondary amines.
-
Mobile Phase:
-
Phase A: 0.1% Heptafluorobutyric acid (HFBA) in LC-MS grade water. Reasoning: HFBA acts as an ion-pairing agent, increasing the retention of the highly polar aliphatic amine on the reversed-phase column.
-
Phase B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: CAD evaporator temperature set to 35°C. Record the total area of all organic peaks to determine the chromatographic purity ( Pchrom ).
Step 2: Water Content via Coulometric Karl Fischer (KF)
Causality: Amine hydrochlorides are notoriously hygroscopic. Failing to account for water mass artificially inflates the sample weight, leading to potency overestimation.
-
Preparation: Accurately weigh 50 mg of the sample into a dry septum-capped vial.
-
Titration: Inject the sample into a coulometric KF titrator utilizing a diaphragm-less cell.
-
Calculation: Record the water content percentage ( W ).
Step 3: Residual Solvents via Headspace GC-FID (HS-GC)
Causality: Solvents trapped in the crystal lattice during synthesis (e.g., ethanol, ethyl acetate) do not respond uniformly in HPLC-CAD and must be quantified separately.
-
Preparation: Dissolve 20 mg of sample in 1 mL of dimethyl sulfoxide (DMSO) in a 20 mL headspace vial.
-
Incubation: Heat the vial at 85°C for 20 minutes to drive volatile solvents into the headspace.
-
Analysis: Inject 1 mL of the headspace into a GC-FID equipped with a DB-624 capillary column. Quantify against a standard solvent calibration curve to get total volatile impurities ( V ).
Step 4: Absolute Purity via qNMR (Orthogonal Verification)
Causality: qNMR provides a direct mass fraction by integrating the analyte's protons against a traceable internal standard. It does not rely on chromatographic response factors, making it the perfect orthogonal check.
-
Preparation: Co-dissolve ~10 mg of the analyte and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) in 0.6 mL of Deuterium Oxide (D₂O).
-
Acquisition: Acquire a ¹H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure complete longitudinal relaxation of all protons.
-
Integration: Integrate the distinct methyl doublet of the analyte against the singlet of Maleic acid to calculate the absolute molar purity.
Experimental Data: Performance Comparison
The following table demonstrates the quantitative qualification data of three different grades of Ethyl(3-methylhexan-2-yl)amine hydrochloride.
Mass Balance Equation: Assigned Purity = P_chrom × (100% - W - V - ROI) / 100
| Analytical Parameter | High-Purity CRM | In-House Working Standard | Crude Synthesized Material |
| Identity (NMR/HRMS) | Conforms to structure | Conforms to structure | Minor isomeric impurities |
| Chromatographic Purity ( Pchrom ) | 99.85% | 98.50% | 92.40% |
| Water Content ( W ) | 0.15% | 0.85% | 2.50% |
| Residual Solvents ( V ) | < 0.05% | 0.30% | 1.20% |
| Residue on Ignition (ROI) | < 0.10% | < 0.10% | 0.40% |
| Assigned Purity (Mass Balance) | 99.5% | 97.2% | 88.6% |
| qNMR Purity (Orthogonal Check) | 99.6% | 97.0% | N/A (Baseline interference) |
| Self-Validation Status | PASS ( Δ = 0.1%) | PASS ( Δ = 0.2%) | FAIL |
Workflow Visualization
The following diagram illustrates the self-validating mass balance workflow required to establish a defensible reference standard.
Workflow of Mass Balance Purity Assignment for Reference Standards.
Conclusion
For non-chromophoric aliphatic amines like Ethyl(3-methylhexan-2-yl)amine hydrochloride, relying on simple area normalization for purity is a critical analytical error. Only a rigorous mass balance approach—accounting for organic impurities via CAD/FID, water via Karl Fischer, and solvents via Headspace GC—can yield a trustworthy purity value. When this value is cross-validated by qNMR, the resulting standard meets the highest echelons of regulatory scrutiny, ensuring the integrity of all downstream drug development and toxicological assays.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." EMA.[Link]
-
National Association of Testing Authorities (NATA) / International Organization for Standardization (ISO). "ISO 17034 Reference Materials Producers Accreditation." NATA.[Link]
-
GMP Compliance / United States Pharmacopeia (USP). "USP <11> Reference Standards - Draft published for Comment." GMP Compliance.[Link]
Sources
Safety Operating Guide
Comprehensive Operational Guide: Disposal Procedures for Ethyl(3-methylhexan-2-yl)amine Hydrochloride
As a Senior Application Scientist, I recognize that managing the lifecycle of specialty organic molecules is as critical as their synthesis. Ethyl(3-methylhexan-2-yl)amine hydrochloride (CAS: 1305712-15-5) is a chiral aliphatic amine salt utilized in the development of fine chemicals, specialty materials, and potential agrochemical libraries 12. While its hydrochloride salt form provides stability during storage, it introduces specific physicochemical variables that must be accounted for during waste profiling and disposal.
This guide provides a self-validating, step-by-step operational framework for the safe handling and EPA-compliant disposal of Ethyl(3-methylhexan-2-yl)amine hydrochloride. By grounding these procedures in the chemical causality of the molecule, laboratory personnel can ensure environmental stewardship, regulatory compliance, and operational safety.
Section 1: Physicochemical Profiling & Disposal Causality
To design an effective disposal strategy, we must first analyze the quantitative properties of the molecule. The structural features of 3-methylhexan-2-amine derivatives dictate their behavior in waste streams 2.
Table 1: Physicochemical Properties and Waste Management Implications
| Property | Value | Causality in Disposal Strategy |
| Molecular Formula | C9H22ClN | Contains nitrogen and chlorine. Combustion will yield NOx and HCl gases, necessitating disposal via high-temperature incineration equipped with alkaline scrubbers. |
| Molecular Weight | 179.73 g/mol | Used for precise mass-balance calculations when profiling mixed waste streams [[1]](). |
| LogP | 2.84 | The lipophilic nature of the organic backbone resists simple aqueous degradation, requiring collection in dedicated organic waste containers 1. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low polarity indicates high solubility in non-polar organic solvents, guiding the choice of compatible waste consolidation matrices [[1]](). |
Section 2: Regulatory Framework & Waste Classification
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the Hazardous Waste Generator Improvements Rule (GIR), laboratory waste must be strictly managed from the point of generation 3.
Ethyl(3-methylhexan-2-yl)amine hydrochloride is typically classified as a non-acute hazardous waste. However, its specific EPA waste codes depend heavily on the solvents it is mixed with (e.g., D001 if dissolved in ignitable solvents like ethanol or methanol) 4.
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to store up to 55 gallons of hazardous waste at or near the point of generation 53.
-
Chemical Segregation: Amine hydrochlorides must be strictly segregated from strong oxidizers. Even as a salt, the aliphatic backbone can undergo exothermic oxidation, risking thermal runaway and container rupture [[5]]().
Fig 1: EPA-compliant disposal workflow for amine hydrochloride laboratory waste.
Section 3: Operational Disposal Protocols
The following methodologies provide a self-validating system. Each step includes a verification check to ensure the protocol has been executed correctly and safely.
Protocol 1: Point-of-Generation Containerization & SAA Storage
Objective: Safely consolidate Ethyl(3-methylhexan-2-yl)amine hydrochloride waste while preventing cross-reactivity.
-
Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers. Causality Rule: Do not use metal containers, as trace free chloride ions or aqueous dissociation can cause severe structural corrosion over time 56.
-
Segregate by Compatibility: Ensure the waste container does not contain strong acids, bases, or oxidizers. Causality Rule: Mixing with strong bases will deprotonate the salt, releasing the free base amine, which is highly volatile and possesses a strong, offensive odor 5.
-
Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "HAZARDOUS WASTE" and list the chemical constituents with their estimated percentages (e.g., "Ethyl(3-methylhexan-2-yl)amine hydrochloride, 5%", "Methanol, 95%") 5.
-
SAA Compliance Check: Verify that the container is securely capped at all times except when actively adding waste. Ensure the total volume in the SAA does not exceed the 55-gallon regulatory limit 36.
Protocol 2: Spill Response and Decontamination
Objective: Rapidly neutralize and recover accidental releases of the solid salt or its solutions.
-
Isolate the Area: Restrict access to the spill zone. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).
-
Containment: If spilled as a solid, avoid raising dust. Gently sweep the material into a compatible collection bin. If spilled as a solution, surround the spill with an inert absorbent material (e.g., vermiculite or sand) 5.
-
Recovery and Decontamination: Transfer the absorbed mixture into a designated hazardous waste container. Wash the spill surface with a mild acidic solution (e.g., dilute citric acid) to ensure any residual free amine is protonated and rendered water-soluble, followed by a final water rinse.
-
Profiling: Label the cleanup materials as hazardous waste, noting the presence of the absorbent and the chemical 5.
Section 4: Final Profiling and Vendor Handoff
Once the SAA container is full, or the regulatory time limit is reached, the waste must be transferred to the central accumulation area. Environmental Health and Safety (EHS) professionals will perform a final waste determination 7.
Because of the nitrogen and chloride content inherent to Ethyl(3-methylhexan-2-yl)amine hydrochloride, the ultimate disposal pathway is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) 7. This ensures the complete thermal destruction of the C-N bonds and the safe scrubbing of resulting acidic gases out of the exhaust stream.
References
- "1305712-15-5 | Ethyl(3-methylhexan-2-yl)amine hydrochloride - ChemScene", ChemScene,
- "3-Methylhexan-2-amine hydrochloride | 855475-52-4 - Benchchem", Benchchem,
- "Guidelines: Handling and Disposal of Chemicals - Purdue Engineering", Purdue University,
- "Laboratory Waste Management: The New Regulations", Medical Labor
- "Hazardous Waste - EHSO Manual 2025-2026", OUHSC,
- "Regulation of Laboratory Waste - American Chemical Society", ACS,
- "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes", US EPA,
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Methylhexan-2-amine hydrochloride | 855475-52-4 | Benchchem [benchchem.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. epa.gov [epa.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. acs.org [acs.org]
Advanced Laboratory Safety & Handling Protocol: Ethyl(3-methylhexan-2-yl)amine Hydrochloride
As drug development professionals and analytical chemists, handling novel aliphatic amine hydrochlorides requires a rigorous, mechanistic approach to laboratory safety. Ethyl(3-methylhexan-2-yl)amine hydrochloride (CAS: 1305712-15-5)[1] is a synthetic aliphatic amine salt. While the hydrochloride salt form significantly increases aqueous solubility and shelf-stability compared to its freebase counterpart, it presents specific occupational hazards. Primarily, it exists as a fine, hygroscopic powder capable of causing severe mucosal, ocular, and dermal irritation upon contact[2][3].
This guide provides a self-validating operational and disposal framework to ensure absolute laboratory safety, moving beyond basic compliance to establish a deep, causality-driven understanding of chemical handling.
Mechanistic Hazard Analysis & Causality
Understanding why a chemical is hazardous dictates how we protect ourselves. You must treat every handling step as a potential exposure event.
-
Particulate Inhalation (H335): As a crystalline or amorphous solid, this compound can easily aerosolize during weighing or transfer[2]. Inhalation of amine hydrochloride dust leads to rapid dissolution in the mucosal membranes of the respiratory tract. This causes localized pH shifts and severe irritation.
-
Dermal & Ocular Toxicity (H315, H319): The polar nature of the hydrochloride salt allows it to readily dissolve in sweat or tear film[2][3]. Upon dissolution, it can disrupt lipid bilayers in the stratum corneum and corneal epithelium, necessitating impermeable barriers.
-
Systemic Exposure (H302): Inadvertent ingestion via contaminated gloves or surfaces can lead to systemic sympathomimetic effects typical of substituted aliphatic amines[2].
Quantitative Hazard & PPE Specification Matrix
To ensure rapid decision-making, the following table synthesizes the quantitative hazard data and the corresponding Personal Protective Equipment (PPE) specifications required for handling this compound.
| Hazard Category / Parameter | Specification / Standard | Mechanistic Rationale & Mitigation |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Requires multi-layered barrier protection to prevent systemic and localized exposure. |
| Eye/Face Protection | ANSI Z87.1 / EN 166 Compliant Safety Goggles | Prevents ocular exposure to aerosolized dust. Standard safety glasses are insufficient due to a lack of peripheral seal[3][4]. |
| Hand Protection | Nitrile Rubber (Min. thickness: 0.11 mm) | Nitrile provides high resistance to polar salts and aqueous solutions. Breakthrough time >480 min. |
| Respiratory Protection | NIOSH N95, P100, or FFP3 Particulate Respirator | Required if engineering controls fail or during bulk transfer of dry powder[2][4]. |
| Engineering Control | Class II BSC or Chemical Fume Hood (80-100 fpm) | Primary containment strategy to maintain airborne particulate concentrations below occupational exposure limits[4]. |
Step-by-Step Operational & PPE Donning Protocol
Trustworthiness in the lab requires a self-validating system. Do not proceed to the next step unless the prior step is explicitly verified.
Phase 1: Pre-Operational Readiness & PPE Donning
-
Verify Engineering Controls: Activate the chemical fume hood.
-
Validation Step: Check the digital airflow monitor to ensure a face velocity of 80–100 feet per minute (fpm). Do not open the chemical container if the alarm sounds or airflow is inadequate.
-
-
Hand Protection: Inspect nitrile gloves for micro-tears by trapping air and applying pressure. Don a double layer if handling bulk quantities (>50g).
-
Causality: Double-gloving allows the safe removal of the outer contaminated layer without exposing bare skin during an active spill.
-
-
Eye & Body Protection: Don a fully buttoned, flame-resistant (FR) or standard cotton lab coat. Equip tight-fitting chemical splash goggles compliant with [3][4].
-
Causality: Goggles must form a complete seal around the eyes to prevent the ingress of airborne amine hydrochloride dust.
-
Phase 2: Material Handling & Weighing
-
Static Mitigation: Amine hydrochloride powders are highly prone to static cling. Wipe spatulas and weigh boats with an anti-static zero-charge wipe before use to prevent the powder from jumping and aerosolizing.
-
Transfer: Open the primary container only inside the designated fume hood. Use a micro-spatula to transfer the solid.
-
Solubilization: If preparing a stock solution, add the solvent (e.g., ultra-pure water, DMSO, or ethanol) directly to the weigh boat or volumetric flask inside the hood.
-
Validation Step: Ensure complete dissolution before removing the sealed flask from the hood to prevent accidental dust dispersion into the general laboratory environment.
-
Spill Response and Disposal Plan
Even with strict protocols, accidental releases occur. Execute the following if Ethyl(3-methylhexan-2-yl)amine hydrochloride is spilled:
Immediate Spill Response:
-
Isolate: Evacuate the immediate vicinity if the spill occurs outside the fume hood.
-
Contain (Dry Spill): Do not dry sweep, as this aerosolizes the active ingredient[4]. Gently cover the powder with damp absorbent paper. Using water or a dilute weak acid (like 1% acetic acid) keeps the amine protonated, highly water-soluble, and non-volatile.
-
Collect: Use a HEPA-filtered vacuum or physically scoop the damp material into a wide-mouth, sealable hazardous waste container[2][4].
-
Decontaminate: Wash the affected surface with copious amounts of soap and water, followed by an ethanol wipe-down.
Waste Segregation & Disposal:
-
Solid Waste: Place all contaminated weigh boats, spatulas, and outer gloves into a clearly labeled, leak-proof chemical waste bin.
-
Liquid Waste: Aqueous solutions of the amine hydrochloride must not be poured down the drain[2]. Collect in a designated "Aqueous Amine Waste" carboy. Ensure the pH remains neutral to slightly acidic to prevent the volatilization of the freebase amine.
Mandatory Visualization: Workflow & Hazard Mitigation
Workflow and hazard mitigation strategy for handling Ethyl(3-methylhexan-2-yl)amine hydrochloride.
References
-
Title: Occupational Safety and Health Standards: Eye and Face Protection (29 CFR 1910.133) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Occupational Safety and Health Standards: Respiratory Protection (29 CFR 1910.134) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
